molecular formula C18H18O B15416152 6,6-Diphenylhex-5-enal CAS No. 167646-75-5

6,6-Diphenylhex-5-enal

Cat. No.: B15416152
CAS No.: 167646-75-5
M. Wt: 250.3 g/mol
InChI Key: JYFYYYXNPJZMAZ-UHFFFAOYSA-N
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Description

6,6-Diphenylhex-5-enal is an organic compound with the molecular formula C18H18O and a molecular weight of 250.34 g/mol . This compound features a hexenal chain backbone substituted with two phenyl groups at the 6-position and an unsaturation between carbon 5 and 6, making it a valuable intermediate in organic synthesis . The presence of both the aldehyde functional group and the diphenyl-substituted alkene provides versatile reactivity for various chemical transformations. Researchers can utilize this compound in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials, where the diphenyl motif is a common structural element. Its specific physical and chemical property data (such as melting point, boiling point, and solubility) are areas of ongoing research. This product is intended for research and analysis purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167646-75-5

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

6,6-diphenylhex-5-enal

InChI

InChI=1S/C18H18O/c19-15-9-3-8-14-18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-15H,3,8-9H2

InChI Key

JYFYYYXNPJZMAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCC=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, four-step synthetic pathway for the preparation of 6,6-diphenylhex-5-enal. The strategy is centered around a pivotal Wittig reaction to construct the diphenylalkene moiety, preceded by the protection of a key aldehyde intermediate and followed by deprotection to yield the final product. Detailed experimental protocols, quantitative data, and logical diagrams are provided to facilitate the practical application of this synthesis in a laboratory setting.

I. Synthetic Strategy Overview

The synthesis of this compound is strategically designed to address the potential reactivity of the aldehyde functional group during the formation of the Wittig reagent. The overall transformation is depicted in the workflow below.

Synthesis_Workflow Start 5-Bromopentanal Protected 5-Bromopentanal Diethyl Acetal Start->Protected Acetal Protection Salt (4,4-Diethoxybutyl)triphenylphosphonium Bromide Protected->Salt Phosphonium Salt Formation Wittig_Product This compound Diethyl Acetal Salt->Wittig_Product Wittig Reaction with Benzophenone Final_Product This compound Wittig_Product->Final_Product Acetal Deprotection

Caption: Overall workflow for the synthesis of this compound.

II. Experimental Protocols

Step 1: Protection of 5-Bromopentanal as a Diethyl Acetal

Given the propensity of aldehydes to undergo oxidation and other side reactions under basic conditions, the initial step involves the protection of the aldehyde group of 5-bromopentanal as a diethyl acetal. This acetal is significantly more stable and will not interfere with the subsequent formation of the phosphonium ylide.

Experimental Protocol:

  • To a solution of 5-bromopentanal (1 equivalent) in anhydrous ethanol (approx. 5-10 volumes), add triethyl orthoformate (1.2 equivalents).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude 5-bromopentanal diethyl acetal, which can be purified by vacuum distillation.

Reactant Molar Mass ( g/mol ) Equivalents Quantity
5-Bromopentanal165.031.0User Defined
Triethyl orthoformate148.201.2Calculated
p-Toluenesulfonic acid172.200.01Calculated
Anhydrous Ethanol46.07-Solvent

Table 1: Reagents for the synthesis of 5-bromopentanal diethyl acetal.

Step 2: Synthesis of (4,4-Diethoxybutyl)triphenylphosphonium Bromide

The protected bromo-acetal is then converted into its corresponding triphenylphosphonium salt. This salt is the direct precursor to the Wittig reagent.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromopentanal diethyl acetal (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous toluene or acetonitrile.

  • Heat the mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • Monitor the reaction by TLC by observing the disappearance of the starting materials.

  • After the reaction is complete, cool the mixture to room temperature and filter the white precipitate.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the solid under vacuum to obtain pure (4,4-diethoxybutyl)triphenylphosphonium bromide.

Reactant Molar Mass ( g/mol ) Equivalents Quantity
5-Bromopentanal diethyl acetal239.141.0User Defined
Triphenylphosphine262.291.1Calculated
Anhydrous Toluene92.14-Solvent

Table 2: Reagents for the synthesis of (4,4-diethoxybutyl)triphenylphosphonium bromide.

Step 3: Wittig Reaction with Benzophenone

This key step involves the formation of the carbon-carbon double bond through the reaction of the phosphonium ylide (generated in situ) with benzophenone.

Experimental Protocol:

  • Suspend (4,4-diethoxybutyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents), dropwise. The formation of a deep red or orange color indicates the generation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of benzophenone (1 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The crude product will contain the desired acetal and triphenylphosphine oxide as a byproduct.

  • Purify the crude product by column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient, to isolate the this compound diethyl acetal.

Reactant Molar Mass ( g/mol ) Equivalents Quantity
(4,4-Diethoxybutyl)triphenylphosphonium bromide501.431.0User Defined
n-Butyllithium (in hexanes)64.061.1Calculated
Benzophenone182.221.0Calculated
Anhydrous Tetrahydrofuran (THF)72.11-Solvent

Table 3: Reagents for the Wittig reaction.

Step 4: Deprotection of the Acetal

The final step is the hydrolysis of the diethyl acetal to reveal the target aldehyde, this compound.

Experimental Protocol:

  • Dissolve the purified this compound diethyl acetal (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of an acid, such as pyridinium p-toluenesulfonate (PPTS) or dilute hydrochloric acid.

  • Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Reactant Molar Mass ( g/mol ) Equivalents Quantity
This compound diethyl acetal324.471.0User Defined
Pyridinium p-toluenesulfonate (PPTS)251.300.1Calculated
Acetone/Water--Solvent

Table 4: Reagents for acetal deprotection.

III. Signaling Pathway and Logical Relationship Diagrams

The core of this synthesis, the Wittig reaction, proceeds through a well-established mechanism involving the formation of a betaine intermediate and an oxaphosphetane ring before yielding the final alkene and triphenylphosphine oxide.

Wittig_Mechanism Ylide Phosphonium Ylide Betaine Betaine Intermediate Ylide->Betaine Benzophenone Benzophenone Benzophenone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Product Alkene Product Oxaphosphetane->Product Fragmentation Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Fragmentation

Spectroscopic Data Analysis of 6,6-Diphenylhex-5-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6,6-Diphenylhex-5-enal. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing analogies from structurally similar compounds. This guide is intended to assist researchers in the identification and characterization of this compound and related structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-1 (Aldehyde)9.5 - 10.0Triplet~1.5
H-22.4 - 2.6Quartet~7.0, ~1.5
H-31.6 - 1.8Quintet~7.0
H-42.2 - 2.4Quartet~7.0, ~7.5
H-5 (Vinylic)6.0 - 6.2Triplet~7.5
Phenyl Protons7.2 - 7.5Multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (Carbonyl)190 - 200
C-240 - 45
C-320 - 25
C-430 - 35
C-5125 - 130
C-6150 - 155
Phenyl Carbons (ipso)140 - 145
Phenyl Carbons (ortho, meta, para)127 - 130

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750Medium
C=O stretch (α,β-unsaturated aldehyde)1680 - 1705Strong
C=C stretch (alkene)1620 - 1640Medium
C=C stretch (aromatic)1450 - 1600Medium to Weak
C-H stretch (aromatic and vinylic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

m/z Value Predicted Fragment Fragmentation Pathway
[M]+C₁₈H₁₈OMolecular Ion
[M-1]+C₁₈H₁₇OLoss of aldehydic proton
[M-29]+C₁₇H₁₇Loss of CHO group (α-cleavage)
[M-43]+C₁₅H₁₃Loss of C₃H₇ group (β-cleavage)
165[C₁₃H₉]+Fragment from diphenylmethyl cation
91[C₇H₇]+Tropylium ion

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For liquids: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

    • Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

A Technical Guide to 6,6-Diphenylhex-5-enal: Synthesis, Predicted Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6,6-Diphenylhex-5-enal is not a readily available or well-documented compound in the chemical literature. This guide provides a comprehensive overview based on established chemical principles and data from analogous structures to predict its properties and propose a synthetic route. All quantitative data presented are theoretical estimations and should be verified through experimental analysis.

Introduction

This compound is an unsaturated aldehyde featuring a terminal gem-diphenylalkene moiety. This unique structural combination suggests potential for diverse chemical reactivity, making it an interesting candidate for further investigation in medicinal chemistry and materials science. The aldehyde functional group can participate in a wide range of transformations, including oxidation, reduction, and nucleophilic addition. The 1,1-diphenylalkene group, a common motif in pharmacologically active molecules, imparts significant steric bulk and influences the electronic properties of the double bond. This guide outlines a plausible synthetic pathway, predicts the key physicochemical properties, and discusses potential experimental protocols for the synthesis and characterization of this novel compound.

Predicted Physicochemical Properties

The physical and chemical properties of this compound have been estimated based on its constituent functional groups and data from structurally related compounds such as 1,1-diphenylethylene and other hexenal derivatives.

PropertyPredicted ValueNotes
Molecular Formula C₁₈H₁₈O-
Molecular Weight 250.34 g/mol -
Appearance Colorless to pale yellow oil or low-melting solidBased on similar unsaturated aldehydes and 1,1-diphenylalkenes.
Boiling Point > 300 °C (at 760 mmHg)Estimated to be high due to the diphenyl group and molecular weight.
Melting Point Not readily predictable; likely a low-melting solid or viscous oilThe lack of high symmetry and flexible chain may prevent efficient crystal packing.
Solubility Insoluble in water. Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, acetone, toluene).The nonpolar diphenyl and hexenal backbone dominate its solubility profile.
Density ~1.05 g/cm³Estimated based on similar aromatic aldehydes and alkenes.

Proposed Synthesis: The Wittig Reaction

A reliable and high-yielding method for the synthesis of alkenes is the Wittig reaction. This approach is proposed for the synthesis of this compound from commercially available starting materials. The overall synthetic strategy involves the reaction of a phosphorus ylide derived from a protected bromo-aldehyde with diphenylmethanone (benzophenone).

Synthetic Workflow

The proposed synthesis can be visualized as a two-step process: preparation of the Wittig reagent followed by the olefination reaction.

G cluster_0 Step 1: Wittig Reagent Preparation cluster_1 Step 2: Wittig Reaction and Deprotection A 4-Bromobutanal B Ethylene Glycol, p-TSA A->B Protection C 2-(3-Bromopropyl)-1,3-dioxolane B->C D Triphenylphosphine C->D Quaternization E 4-(1,3-Dioxolan-2-yl)butyl]triphenylphosphonium bromide D->E F Strong Base (e.g., n-BuLi) E->F Deprotonation G Phosphorus Ylide F->G I Wittig Reaction G->I H Benzophenone H->I J Protected this compound I->J K Aqueous Acid (e.g., HCl) J->K Deprotection L This compound K->L G cluster_aldehyde Aldehyde Reactions cluster_alkene Alkene Reactions main This compound oxidation Oxidation (e.g., PCC) main->oxidation [O] reduction Reduction (e.g., NaBH₄) main->reduction [H] wittig Wittig Reaction main->wittig grignard Grignard Reaction main->grignard hydrogenation Hydrogenation (e.g., H₂, Pd/C) main->hydrogenation epoxidation Epoxidation (e.g., m-CPBA) main->epoxidation diels_alder Diels-Alder Reaction main->diels_alder

6,6-Diphenylhex-5-enal CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 6,6-diphenylhex-5-enal CAS Number: Information not available

Executive Summary

This document addresses the inquiry for a comprehensive technical guide on this compound. Despite a thorough search of chemical databases and scientific literature, no specific information, including a registered CAS number, experimental protocols, or quantitative data, could be found for this compound. This suggests that this compound may be a novel or exceptionally rare chemical entity not yet characterized in published literature.

The structural name suggests a hexanal backbone with two phenyl groups attached to the sixth carbon and a double bond at the fifth carbon position. The absence of data prevents the fulfillment of a detailed technical whitepaper as requested.

Closest Related Compound

While no data exists for this compound, information is available for a structurally related, simpler compound: (5E)-6-phenylhex-5-enal . This molecule differs by having only a single phenyl substituent.

Table 1: Physicochemical Properties of (5E)-6-phenylhex-5-enal

PropertyValue
CAS Number 36884-77-2[1]
Molecular Formula C₁₂H₁₄O[1]
Molar Mass 174.24 g/mol [1]

Considerations for Future Research

Given the lack of available information, any research or drug development professional interested in this compound would be venturing into uncharted territory. The initial steps would require:

  • Chemical Synthesis: Development of a novel synthetic pathway.

  • Structural Elucidation: Confirmation of the synthesized structure using techniques such as NMR and mass spectrometry.

  • Physicochemical Characterization: Determination of fundamental properties like melting point, boiling point, and solubility.

  • Biological Screening: Initial assays to determine any biological activity.

Illustrative Logical Workflow for Novel Compound Investigation

The following diagram outlines a generalized workflow for the investigation of a new chemical entity like this compound.

G A Hypothesize Structure (this compound) B Develop Synthetic Route A->B C Chemical Synthesis B->C D Purification & Isolation C->D E Structural Verification (NMR, MS, etc.) D->E F Physicochemical Characterization E->F G Biological Activity Screening E->G H No Activity G->H I Lead Compound Identification G->I

Caption: A generalized workflow for the synthesis and initial investigation of a novel chemical compound.

Due to the absence of specific data for this compound, the creation of detailed experimental protocols, data tables, or signaling pathway diagrams as per the initial request is not possible. The information provided serves to highlight the current void in scientific knowledge regarding this specific molecule and to offer a foundational roadmap for its potential future exploration.

References

An In-depth Technical Guide to the Potential Derivatives of 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of potential derivatives of 6,6-diphenylhex-5-enal, a versatile α,β-unsaturated aldehyde. Given the limited direct literature on this specific compound, this guide extrapolates from established organic synthesis principles and the known reactivity of structurally similar molecules. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel chemical entities for drug discovery and development.

Core Structure and Reactivity

This compound is an α,β-unsaturated aldehyde characterized by a diphenylmethylene group at the β-position. This substitution pattern imparts significant steric hindrance around the carbon-carbon double bond, which, along with the electronic effects of the phenyl groups, governs its reactivity. The primary reactive sites are the aldehyde carbonyl group (subject to 1,2-addition) and the β-carbon (subject to 1,4-conjugate addition).

Proposed Potential Derivatives

Based on the fundamental reactivity of α,β-unsaturated aldehydes, several classes of derivatives of this compound can be proposed. These derivatives offer avenues for modifying the parent compound's physicochemical properties and exploring its biological potential.

Reduction to 6,6-Diphenylhex-5-en-1-ol

The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation that can alter the polarity and hydrogen bonding capacity of the molecule.

Table 1: Proposed Reduction of this compound

Derivative NameStructureReagentsSolvent
6,6-Diphenylhex-5-en-1-olSodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH)

Experimental Protocol: Synthesis of 6,6-Diphenylhex-5-en-1-ol

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ until the effervescence ceases.

  • Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6,6-diphenylhex-5-en-1-ol.

G This compound This compound 6,6-Diphenylhex-5-en-1-ol 6,6-Diphenylhex-5-en-1-ol This compound->6,6-Diphenylhex-5-en-1-ol NaBH4, MeOH

Reduction of this compound.
Oxidation to 6,6-Diphenylhex-5-enoic Acid

Oxidation of the aldehyde to a carboxylic acid introduces an acidic functional group, significantly altering the molecule's properties and providing a handle for further derivatization, such as amide or ester formation.

Table 2: Proposed Oxidation of this compound

Derivative NameStructureReagentsSolvent
6,6-Diphenylhex-5-enoic AcidJones Reagent (CrO₃, H₂SO₄)Acetone

Experimental Protocol: Synthesis of 6,6-Diphenylhex-5-enoic Acid

  • Dissolution: Dissolve this compound (1.0 eq) in acetone (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C. The persistence of an orange-brown color indicates the completion of the reaction.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Quenching: Add isopropanol to quench the excess oxidant until the solution turns green.

  • Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% acetic acid) to yield 6,6-diphenylhex-5-enoic acid.

G This compound This compound 6,6-Diphenylhex-5-enoic Acid 6,6-Diphenylhex-5-enoic Acid This compound->6,6-Diphenylhex-5-enoic Acid Jones Reagent

Oxidation of this compound.
Conjugate Addition of Thiols

The 1,4-conjugate addition of a thiol to the α,β-unsaturated system introduces a sulfur-containing moiety, which can significantly impact the molecule's biological activity.

Table 3: Proposed Conjugate Addition to this compound

Derivative NameStructureReagentsCatalystSolvent
3-(Phenylthio)-6,6-diphenylhexanalThiophenolTriethylamine (Et₃N)Tetrahydrofuran (THF)

Experimental Protocol: Synthesis of 3-(Phenylthio)-6,6-diphenylhexanal

  • Setup: To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, add thiophenol (1.2 eq).

  • Catalyst Addition: Add triethylamine (0.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(phenylthio)-6,6-diphenylhexanal.

G This compound This compound 3-(Phenylthio)-6,6-diphenylhexanal 3-(Phenylthio)-6,6-diphenylhexanal This compound->3-(Phenylthio)-6,6-diphenylhexanal Thiophenol, Et3N

Conjugate Addition to this compound.
Synthesis of Pyrazoline Derivatives

Condensation of the α,β-unsaturated aldehyde with hydrazine or its derivatives can lead to the formation of five-membered heterocyclic pyrazoline rings, a scaffold known for a wide range of biological activities.

Table 4: Proposed Pyrazoline Synthesis from this compound

Derivative NameStructureReagentsSolvent
5-(3,3-Diphenylallyl)-4,5-dihydro-1H-pyrazoleHydrazine hydrateEthanol (EtOH)

Experimental Protocol: Synthesis of 5-(3,3-Diphenylallyl)-4,5-dihydro-1H-pyrazole [1][2][3][4][5]

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol (0.2 M) in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pyrazoline derivative.

G This compound This compound 5-(3,3-Diphenylallyl)-4,5-dihydro-1H-pyrazole 5-(3,3-Diphenylallyl)-4,5-dihydro-1H-pyrazole This compound->5-(3,3-Diphenylallyl)-4,5-dihydro-1H-pyrazole Hydrazine hydrate, EtOH, Reflux

Pyrazoline Synthesis.

Potential Biological Activities and Screening Workflow

While specific biological data for this compound derivatives is not available, structurally related compounds, such as chalcones and other diphenyl-substituted heterocycles, have demonstrated a wide range of pharmacological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. A logical workflow for screening the proposed derivatives is outlined below.

G cluster_0 Derivative Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization A This compound B Alcohol Derivative A->B C Carboxylic Acid Derivative A->C D Thiol Adduct A->D E Pyrazoline Derivative A->E F Antimicrobial Assays (MIC) B->F G Cytotoxicity Assays (MTT) B->G C->F C->G D->F D->G E->F E->G H Mechanism of Action Studies F->H G->H I In vivo Model Testing H->I J Structure-Activity Relationship (SAR) I->J

Screening Workflow for Derivatives.

Conclusion

This technical guide has outlined the synthesis of four potential classes of derivatives of this compound, providing detailed, plausible experimental protocols based on established chemical principles. The proposed derivatives offer diverse structural modifications that may lead to novel compounds with interesting biological activities. The provided workflow for biological screening offers a systematic approach to evaluating the therapeutic potential of these new chemical entities. It is hoped that this guide will serve as a valuable starting point for researchers in the field of medicinal chemistry and drug discovery.

References

Navigating the Stability and Storage of 6,6-Diphenylhex-5-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile at a Glance

Due to the limited public data on 6,6-Diphenylhex-5-enal, a detailed quantitative summary is not possible. However, based on its structural features, a qualitative assessment of its stability can be made.

ParameterAnticipated Properties for this compound
Chemical Stability Likely susceptible to oxidation, polymerization, and light-induced degradation due to the unsaturated aldehyde group. The diphenyl group may offer some steric hindrance, potentially influencing reactivity.
Thermal Stability Expected to be moderately stable at room temperature for short periods. Elevated temperatures will likely accelerate degradation pathways.
Light Sensitivity The conjugated system of the α,β-unsaturated aldehyde and the aromatic rings suggest potential sensitivity to UV and visible light, which could catalyze polymerization or isomerization.
Hygroscopicity While not definitively known, aldehydes can be sensitive to moisture, which can participate in hydration or other degradation reactions.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential pathways for degradation. Understanding these is crucial for developing appropriate storage and handling protocols.

dot

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the potential degradation of this compound, the following storage and handling conditions are recommended. These are based on best practices for structurally similar unsaturated aldehydes.

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable.Reduces the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the aldehyde functional group.
Light Protect from light by using amber vials or storing in a dark location.Minimizes light-induced polymerization and isomerization.
Moisture Store in a tightly sealed container in a dry environment. Consider the use of a desiccator.Prevents hydration of the aldehyde and potential side reactions.
pH Avoid contact with strong acids or bases.Catalyzes polymerization and other degradation reactions.

Experimental Workflow for Stability Assessment

For researchers needing to generate specific stability data for this compound, a typical experimental workflow is outlined below.

dot

StabilityWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare solutions of This compound Temp Elevated Temperature Prep->Temp Expose samples Light UV/Vis Light Exposure Prep->Light Expose samples Humidity High Humidity Prep->Humidity Expose samples pH Acidic/Basic Conditions Prep->pH Expose samples Assay Purity Assay (e.g., HPLC) Temp->Assay Analyze at time points Light->Assay Analyze at time points Humidity->Assay Analyze at time points pH->Assay Analyze at time points Impurities Impurity Profiling (e.g., LC-MS) Assay->Impurities Kinetics Determine Degradation Kinetics Assay->Kinetics Products Identify Degradation Products Impurities->Products ShelfLife Estimate Shelf-Life Kinetics->ShelfLife

Caption: Experimental workflow for assessing the stability of this compound.

Methodological Details for Key Experiments

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: A reverse-phase C18 column is generally suitable for compounds with aromatic character.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the conjugated system (likely in the 254-280 nm range).

  • Quantification: Purity is determined by comparing the peak area of the main component to the total peak area of all components.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification:

  • Methodology: Employing the same chromatographic conditions as the HPLC method, the eluent is directed to a mass spectrometer.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.

  • Analysis: The mass-to-charge ratio of the degradation products can be used to elucidate their chemical structures.

Conclusion

While direct experimental data on the stability of this compound is scarce, a thorough understanding of the reactivity of its constituent functional groups allows for the formulation of robust storage and handling guidelines. The inherent reactivity of the α,β-unsaturated aldehyde moiety makes it susceptible to oxidation, polymerization, and other degradation pathways. By controlling temperature, atmosphere, light, and moisture, the integrity of this compound can be maintained for reliable and reproducible scientific outcomes. For critical applications, it is strongly recommended that researchers perform in-house stability studies to determine a precise shelf-life under their specific storage conditions.

The Art of Molecular Deconstruction: A Technical Guide to the Retrosynthetic Analysis of 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the ability to deconstruct a complex molecule into simpler, readily available starting materials is a paramount skill. This process, known as retrosynthetic analysis, is the cornerstone of designing efficient and elegant synthetic routes. This technical guide provides an in-depth exploration of the retrosynthetic analysis of 6,6-diphenylhex-5-enal, a molecule featuring key functional groups that offer multiple strategic disconnections. Through a systematic examination of potential bond cleavages and the application of powerful synthetic reactions, we will illuminate a logical pathway for its construction.

Core Principles of Retrosynthetic Analysis

Retrosynthetic analysis, a concept formalized by E.J. Corey, involves mentally breaking down a target molecule into simpler precursors called synthons.[1] These synthons do not necessarily exist as stable entities but represent idealized ionic or radical fragments that correspond to commercially available or easily synthesized reagents.[1][2] The process is guided by the identification of key functional groups and strategic bond disconnections that correspond to reliable and high-yielding chemical reactions.[2][3][4]

Retrosynthetic Strategy for this compound

The structure of this compound presents several opportunities for logical disconnection. The most prominent features are the aldehyde functional group and the 1,1-disubstituted alkene.

A primary retrosynthetic disconnection can be made at the carbon-carbon double bond (C5-C6). This disconnection is suggested by the powerful and versatile Wittig reaction, a cornerstone of alkene synthesis.[5][6][7][8][9] This leads to two key fragments: a four-carbon aldehyde and a diphenyl-substituted phosphorus ylide.

A secondary disconnection can be considered at the C4-C5 single bond. This suggests an aldol-type condensation, a classic carbon-carbon bond-forming reaction. However, the Wittig approach is often more direct and predictable for constructing such a specific alkene.

Focusing on the more promising Wittig-based disconnection, we can outline the following retrosynthetic pathway:

Retrosynthesis TM This compound I1 Butanal + Diphenylmethylenetriphenylphosphorane TM->I1 C5=C6 disconnection (Wittig Reaction) P1 Butanal I1->P1 P2 (Diphenylmethyl)triphenylphosphonium halide I1->P2 Ylide formation P3 Triphenylphosphine + Diphenylmethyl halide P2->P3 SN2 Reaction

Caption: Retrosynthetic analysis of this compound via a Wittig reaction disconnection.

The Forward Synthesis: From Simple Precursors to the Target Molecule

Based on the retrosynthetic analysis, the forward synthesis commences with commercially available starting materials and proceeds through the formation of the key Wittig reagent followed by its reaction with butanal.

Step 1: Synthesis of the Wittig Salt

The first step involves the preparation of the phosphonium salt, a precursor to the ylide. This is typically achieved through a standard SN2 reaction between triphenylphosphine and a suitable diphenylmethyl halide, such as diphenylmethyl bromide.

Step 2: Formation of the Phosphorus Ylide

The phosphonium salt is then deprotonated using a strong base to form the highly reactive phosphorus ylide. Common bases for this transformation include n-butyllithium (n-BuLi) or sodium hydride (NaH). The deep red or orange color of the ylide solution is a characteristic indicator of its formation.

Step 3: The Wittig Reaction

The final step is the Wittig reaction itself, where the phosphorus ylide is reacted with butanal. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate which then collapses to form the desired alkene and triphenylphosphine oxide.

The overall synthetic workflow can be visualized as follows:

Forward_Synthesis cluster_step1 Step 1: Wittig Salt Formation cluster_step2 Step 2: Ylide Formation cluster_step3 Step 3: Wittig Reaction A Diphenylmethyl bromide C (Diphenylmethyl)triphenylphosphonium bromide A->C B Triphenylphosphine B->C E Diphenylmethylenetriphenylphosphorane (Ylide) C->E D Strong Base (e.g., n-BuLi) D->E G This compound E->G F Butanal F->G H Triphenylphosphine oxide G->H

References

Predicted Biological Activity of 6,6-Diphenylhex-5-enal: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Diphenylhex-5-enal is a small molecule characterized by the presence of two key functional moieties: an α,β-unsaturated aldehyde and a diphenylmethane-like group. While no direct experimental data on the biological activity of this specific compound are currently available in the public domain, its structural features suggest a high potential for significant pharmacological effects. Drawing parallels with structurally related compounds, this whitepaper predicts that this compound is likely to exhibit cytotoxic, anti-inflammatory, and antimicrobial properties. The α,β-unsaturated aldehyde is a known reactive electrophile capable of interacting with cellular nucleophiles, thereby modulating various signaling pathways. The bulky, lipophilic diphenyl group is anticipated to influence the compound's pharmacokinetic profile and may contribute to its overall bioactivity by enhancing cell membrane permeability and potentially interacting with hydrophobic binding pockets of target proteins. This document provides a predictive overview of its biological activities, proposes detailed experimental protocols for validation, and visualizes the potential mechanisms of action.

Predicted Biological Activities and Mechanisms of Action

The biological activities of this compound are predicted based on the well-documented activities of its constituent chemical motifs.

Cytotoxic Activity

The α,β-unsaturated aldehyde is a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules such as proteins and nucleic acids. This reactivity is a common feature of many cytotoxic agents.

  • Predicted Mechanism of Action: this compound is predicted to induce apoptosis in cancer cells through two primary mechanisms:

    • Induction of Oxidative Stress: The compound may deplete intracellular levels of the antioxidant glutathione (GSH) through covalent adduction, leading to an increase in reactive oxygen species (ROS). Elevated ROS can damage cellular components and trigger the intrinsic apoptotic pathway.

    • Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of cell survival and is often constitutively active in cancer cells. By reacting with critical cysteine residues in components of the NF-κB signaling cascade (e.g., IKK), this compound may inhibit the translocation of NF-κB to the nucleus, thereby preventing the expression of anti-apoptotic genes.

    • Activation of Caspase Cascade: The culmination of oxidative stress and NF-κB inhibition is expected to lead to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. This would involve the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[1][2][3]

The diphenylmethane moiety may enhance cytotoxicity by facilitating the transport of the molecule across the cell membrane due to its lipophilicity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest.

  • Predicted Mechanism of Action: The anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB signaling pathway in immune cells, such as macrophages.[4][5][6][7]

    • In response to pro-inflammatory stimuli (e.g., lipopolysaccharide, LPS), NF-κB activation leads to the production of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • By inhibiting NF-κB, this compound is predicted to reduce the expression and release of these inflammatory mediators.

Antimicrobial Activity

The α,β-unsaturated aldehyde functionality is present in many natural and synthetic antimicrobial compounds.

  • Predicted Mechanism of Action: this compound is predicted to exert antimicrobial effects by disrupting cellular functions in bacteria and fungi.

    • The electrophilic nature of the aldehyde can lead to covalent modification of essential microbial enzymes and proteins, particularly those with reactive cysteine or histidine residues in their active sites.

    • This can lead to the inhibition of critical metabolic pathways and ultimately, cell death.

    • The lipophilic diphenyl group may facilitate the compound's interaction with and potential disruption of microbial cell membranes.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined in this whitepaper.

Table 1: Predicted Cytotoxic Activity of this compound

Cell LineIC₅₀ (µM)
A549 (Lung Carcinoma)5 - 20
MCF-7 (Breast Carcinoma)10 - 50
HCT116 (Colon Carcinoma)2 - 15
HEK293 (Normal Kidney)> 100

Table 2: Predicted Anti-inflammatory Activity of this compound

AssayIC₅₀ (µM)
Nitric Oxide Production in LPS-stimulated RAW 264.7 cells1 - 10
TNF-α Secretion in LPS-stimulated RAW 264.7 cells5 - 25

Table 3: Predicted Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8 - 32
Escherichia coli16 - 64
Candida albicans4 - 16

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).[8][9][10][11]

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, HCT116) and a normal cell line (e.g., HEK293).

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Complete cell culture medium.

    • Lipopolysaccharide (LPS) from E. coli.

    • This compound stock solution.

    • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite standard solution.

    • 96-well cell culture plates.

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (LPS alone).

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.[12][13][14][15][16]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • This compound stock solution.

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

    • Include a positive control (microorganism without the compound) and a negative control (broth alone).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Predicted Mechanisms

Predicted Workflow for Assessing Biological Activity

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Mechanism of Action Studies A This compound Structure Analysis B Identify Key Moieties: - α,β-Unsaturated Aldehyde - Diphenylmethane Group A->B C Predict Biological Activities: - Cytotoxic - Anti-inflammatory - Antimicrobial B->C D Cytotoxicity Assays (e.g., MTT) C->D E Anti-inflammatory Assays (e.g., NO Production) C->E F Antimicrobial Assays (e.g., Broth Microdilution) C->F G NF-κB Pathway Analysis (e.g., Western Blot) D->G H Caspase Activity Assays D->H I ROS Measurement D->I E->G

Caption: Predicted workflow for the investigation of this compound's bioactivity.

Predicted Signaling Pathway for Cytotoxicity

G A This compound B Increased Cellular ROS A->B C Inhibition of IKK A->C E Mitochondrial Damage B->E D Inhibition of NF-κB Activation C->D J Apoptosis D->J Decreased anti-apoptotic gene expression F Cytochrome c Release E->F G Apaf-1 Activation F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I I->J

Caption: Predicted apoptotic signaling pathway induced by this compound.

Predicted Signaling Pathway for Anti-inflammatory Action

G A LPS B TLR4 A->B C IKK Activation B->C D IκB Degradation C->D E NF-κB Translocation to Nucleus D->E F Transcription of Pro-inflammatory Genes E->F G Production of NO, TNF-α, IL-6 F->G I Inflammation G->I H This compound H->C Inhibition

References

An In-depth Technical Guide to the Synthesis of 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the primary synthetic strategies for the preparation of 6,6-diphenylhex-5-enal, a valuable building block in organic synthesis. The core of the proposed syntheses relies on the robust and versatile Wittig reaction, offering strategic flexibility in the choice of starting materials. This document provides a comprehensive overview of two primary retrosynthetic approaches, detailing the necessary reagents, and offering plausible experimental protocols based on established chemical literature.

Executive Summary

The synthesis of this compound can be efficiently approached through two primary Wittig olefination strategies. Both routes offer distinct advantages and utilize readily available starting materials.

  • Route A: This approach involves the reaction of benzophenone with an in situ generated phosphonium ylide derived from a protected 5-halopentanal. This route is advantageous when benzophenone is the more accessible diaryl ketone.

  • Route B: This strategy employs the reaction of a diphenylmethane-derived phosphonium ylide with a suitable five-carbon aldehyde synthon, such as 5-oxopentanal or a protected precursor. This route is preferable when functionalized aldehydes are readily available.

This guide provides detailed, albeit illustrative, experimental procedures for each key transformation, summarizes expected quantitative data, and presents the logical flow of each synthetic pathway through Graphviz diagrams.

Synthetic Route A: Benzophenone and an Aldehyde-Functionalized Ylide

This synthetic pathway constructs the target molecule by forming the C5-C6 double bond via a Wittig reaction between benzophenone and the ylide derived from (4-formylbutyl)triphenylphosphonium bromide. Due to the reactivity of the aldehyde functional group with the ylide-generating base, a protection-deprotection strategy is necessary.

Signaling Pathway for Route A

Route_A cluster_0 Preparation of Protected Aldehyde Precursor cluster_1 Wittig Reaction and Deprotection 5-Bromopentan-1-ol 5-Bromopentan-1-ol 5-Bromopentanal_acetal 5-Bromo-1,1-diethoxypentane 5-Bromopentan-1-ol->5-Bromopentanal_acetal 1. Oxidation (e.g., PCC) 2. Acetal Protection (CH(OEt)3, H+) Phosphonium_salt_acetal (4,4-Diethoxybutyl)triphenylphosphonium bromide 5-Bromopentanal_acetal->Phosphonium_salt_acetal PPh3, Toluene, Reflux Ylide_acetal [(4,4-Diethoxybutyl)idene]triphenylphosphorane Phosphonium_salt_acetal->Ylide_acetal Strong Base (e.g., n-BuLi) Benzophenone Benzophenone Protected_product This compound diethyl acetal Benzophenone->Protected_product Wittig Reaction Ylide_acetal->Protected_product Final_Product This compound Protected_product->Final_Product Acidic Hydrolysis (e.g., aq. HCl)

Caption: Synthetic pathway for Route A.

Experimental Protocols for Route A

1. Synthesis of (4,4-Diethoxybutyl)triphenylphosphonium bromide (Protected Ylide Precursor)

  • Step 1a: Oxidation of 5-Bromopentan-1-ol to 5-Bromopentanal. To a stirred solution of pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂), a solution of 5-bromopentan-1-ol in CH₂Cl₂ is added dropwise at room temperature. The reaction mixture is stirred for 2-3 hours until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of silica gel and the solvent is removed under reduced pressure to yield crude 5-bromopentanal, which is used in the next step without further purification.

  • Step 1b: Acetal Protection of 5-Bromopentanal. The crude 5-bromopentanal is dissolved in an excess of triethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is stirred at room temperature overnight. The reaction is quenched with a mild base (e.g., triethylamine) and the excess triethyl orthoformate is removed under reduced pressure. The resulting crude 5-bromo-1,1-diethoxypentane is purified by vacuum distillation.

  • Step 1c: Synthesis of the Phosphonium Salt. A mixture of 5-bromo-1,1-diethoxypentane and triphenylphosphine in toluene is refluxed for 24-48 hours. Upon cooling, the phosphonium salt precipitates and is collected by filtration, washed with cold toluene, and dried under vacuum to yield (4,4-diethoxybutyl)triphenylphosphonium bromide as a white solid.

2. Synthesis of this compound

  • Step 2a: Wittig Reaction. To a suspension of (4,4-diethoxybutyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The resulting deep red solution of the ylide is stirred at this temperature for 1 hour. A solution of benzophenone in anhydrous THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, this compound diethyl acetal, can be purified by column chromatography.

  • Step 2b: Deprotection. The purified acetal is dissolved in a mixture of THF and aqueous hydrochloric acid (e.g., 1 M HCl). The solution is stirred at room temperature for several hours until the deprotection is complete (monitored by TLC). The mixture is then neutralized with saturated aqueous sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by column chromatography.

Quantitative Data for Route A (Illustrative)
StepReactantsReagents/SolventsConditionsProductYield (%)
1a5-Bromopentan-1-olPCC, CH₂Cl₂Room Temp, 2-3 h5-Bromopentanal~85
1b5-BromopentanalCH(OEt)₃, p-TSARoom Temp, 12 h5-Bromo-1,1-diethoxypentane~90
1c5-Bromo-1,1-diethoxypentane, PPh₃TolueneReflux, 24-48 h(4,4-Diethoxybutyl)triphenylphosphonium bromide>90
2aPhosphonium salt, Benzophenonen-BuLi, THF-78 °C to Room Temp, 12 hThis compound diethyl acetal70-80
2bAcetalaq. HCl, THFRoom Temp, 2-4 hThis compound>95

Synthetic Route B: Diphenylmethane-Derived Ylide and an Aldehyde

This alternative approach involves the reaction of diphenylmethylenetriphenylphosphorane with a suitable five-carbon aldehyde. The key challenge in this route is the synthesis of the aldehyde precursor, 5-oxopentanal, which is prone to polymerization. Therefore, a protected form is often used.

Signaling Pathway for Route B

Route_B cluster_0 Preparation of Ylide cluster_1 Aldehyde Preparation and Wittig Reaction Diphenylmethane Diphenylmethane Diphenylmethyl_bromide Bromodiphenylmethane Diphenylmethane->Diphenylmethyl_bromide NBS, CCl4, Light Diphenylmethyl_phosphonium Diphenylmethyltriphenylphosphonium bromide Diphenylmethyl_bromide->Diphenylmethyl_phosphonium PPh3, Toluene, Reflux Diphenylmethyl_ylide Diphenylmethylenetriphenylphosphorane Diphenylmethyl_phosphonium->Diphenylmethyl_ylide Strong Base (e.g., NaH) Protected_product This compound diethyl acetal Diphenylmethyl_ylide->Protected_product Aldehyde_precursor e.g., Glutaraldehyde (protected) 5-Oxopentanal_protected 5,5-Diethoxypentanal Aldehyde_precursor->5-Oxopentanal_protected Selective Protection 5-Oxopentanal_protected->Protected_product Wittig Reaction Final_Product This compound Protected_product->Final_Product Acidic Hydrolysis (e.g., aq. HCl)

Caption: Synthetic pathway for Route B.

Experimental Protocols for Route B

1. Synthesis of Diphenylmethylenetriphenylphosphorane (Ylide)

  • Step 1a: Bromination of Diphenylmethane. A mixture of diphenylmethane, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (e.g., AIBN) in carbon tetrachloride (CCl₄) is refluxed while being irradiated with a sunlamp. The reaction is monitored by the disappearance of the starting material. After completion, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield crude bromodiphenylmethane.

  • Step 1b: Synthesis of the Phosphonium Salt. The crude bromodiphenylmethane is reacted with triphenylphosphine in refluxing toluene to produce diphenylmethyltriphenylphosphonium bromide.

  • Step 1c: Ylide Formation. The phosphonium salt is suspended in anhydrous THF, and a strong base such as sodium hydride (NaH) or n-butyllithium is added to generate the ylide, diphenylmethylenetriphenylphosphorane.

2. Synthesis of this compound

  • Step 2a: Preparation of a 5-Oxopentanal Precursor. A common precursor is glutaraldehyde, which can be mono-protected as its acetal. Alternatively, 5-hydroxypentanal can be synthesized and its hydroxyl group protected before oxidation to the aldehyde. A plausible route to 5-hydroxypentanal is the ozonolysis of cyclopentene followed by reductive workup.

  • Step 2b: Wittig Reaction. To the solution of diphenylmethylenetriphenylphosphorane in THF, a solution of the protected 5-oxopentanal (e.g., 5,5-diethoxypentanal) in THF is added dropwise at room temperature. The reaction mixture is stirred until the starting materials are consumed. The reaction is worked up similarly to Route A to yield the protected product.

  • Step 2c: Deprotection. The acetal is hydrolyzed under acidic conditions as described in Route A to afford the final product, this compound.

Quantitative Data for Route B (Illustrative)
StepReactantsReagents/SolventsConditionsProductYield (%)
1aDiphenylmethaneNBS, AIBN, CCl₄Reflux, LightBromodiphenylmethane~70
1bBromodiphenylmethane, PPh₃TolueneRefluxDiphenylmethyltriphenylphosphonium bromide>90
1cPhosphonium saltNaH, THFRoom TempDiphenylmethylenetriphenylphosphorane~95 (in situ)
2ae.g., Cyclopentene1. O₃, CH₂Cl₂; 2. Me₂S-78 °C5-Oxopentanal~80
2bYlide, 5-OxopentanalTHFRoom TempThis compound60-70

Experimental Workflow Diagram

Workflow cluster_A Route A cluster_B Route B A_Start 5-Bromopentan-1-ol Benzophenone A_Mid1 Protected Phosphonium Salt A_Start->A_Mid1 Multi-step Synthesis A_Mid2 Protected Product A_Mid1->A_Mid2 Wittig Reaction A_End This compound A_Mid2->A_End Deprotection B_Start Diphenylmethane 5-Carbon Aldehyde Precursor B_Mid1 Diphenylmethyl Ylide B_Start->B_Mid1 Ylide Synthesis B_Mid2 Wittig Reaction B_Start->B_Mid2 B_Mid1->B_Mid2 B_End This compound B_Mid2->B_End Purification

Caption: Comparative workflow of the two synthetic routes.

Conclusion

The synthesis of this compound is readily achievable through established organic transformations, with the Wittig reaction being the key step. The choice between the two primary routes presented here will depend on the availability and cost of the starting materials, as well as the specific requirements of the research or development program. Both routes are robust and can be adapted and optimized for larger-scale synthesis. The provided experimental protocols, while illustrative, offer a solid foundation for the practical execution of these synthetic strategies. Further optimization of reaction conditions and purification techniques may be necessary to achieve high yields and purity of the final product.

A Theoretical and Experimental Approach to the Conformational Landscape of 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive theoretical and experimental workflow for the conformational analysis of 6,6-Diphenylhex-5-enal. Due to the absence of specific published studies on this molecule, this document presents a representative methodology based on established practices for analogous flexible molecules containing bulky aromatic substituents. The presented data and analyses are illustrative to guide future research.

The conformational flexibility of a molecule is a critical determinant of its biological activity and physicochemical properties. For a molecule like this compound, which possesses a flexible hexanal chain and a sterically demanding diphenylmethyl group, understanding the preferred spatial arrangements of its constituent atoms is paramount for applications in drug design and materials science. The interplay between the steric hindrance of the phenyl groups and the rotational freedom of the alkyl chain dictates the molecule's accessible conformational space.

Computational Methodology

A robust computational approach is central to elucidating the conformational preferences of this compound. This typically involves a multi-step process, beginning with a broad exploration of the potential energy surface, followed by higher-level calculations to refine the energies of the identified conformers.

Experimental Protocols:

  • Conformational Search: An initial exploration of the conformational space can be performed using molecular mechanics (MM) methods, such as the MMFF94 or OPLS force fields. A systematic or stochastic search algorithm should be employed to rotate the key dihedral angles (see Figure 2) and generate a large number of initial structures.

  • Geometry Optimization and Energy Minimization: The structures obtained from the conformational search are then optimized at a higher level of theory. Density Functional Theory (DFT) is a common choice, with the B3LYP functional and a Pople-style basis set like 6-31G(d) offering a good balance of accuracy and computational cost. To account for the influence of a solvent, the conductor-like polarizable continuum model (CPCM) can be incorporated.[1]

  • Vibrational Frequency Analysis: Following optimization, a vibrational frequency analysis should be performed on each unique conformer. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Thermodynamic Analysis: From the frequency calculations, thermodynamic properties such as the Gibbs free energy can be calculated. These values are crucial for determining the relative populations of the different conformers at a given temperature.

Data Presentation: Conformational Analysis of this compound

The quantitative results from the computational analysis should be presented in a clear and structured manner to facilitate comparison between different conformers.

ConformerRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Population (%)Dihedral Angle τ1 (°C)Dihedral Angle τ2 (°C)Dihedral Angle τ3 (°C)
I 0.000.0065.2-65.8175.360.1
II 0.850.7923.1178.9-62.558.9
III 1.521.458.7-68.261.3-177.4
IV 2.152.053.063.5177.8-63.2

Table 1: Hypothetical relative energies and key dihedral angles for the most stable conformers of this compound calculated at the B3LYP/6-31G(d) level of theory with CPCM (chloroform).

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for validating the results of computational conformational analysis.[2][3] By comparing experimentally measured parameters with those predicted from theoretical models, the accuracy of the computational approach can be assessed.

Experimental Protocols:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • 1H and 13C NMR Spectra Acquisition: Standard 1D 1H and 13C NMR spectra are acquired to confirm the chemical structure of the compound.

  • 2D NMR Experiments: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish through-bond and through-space proton-proton connectivities. NOE data can provide crucial information about the spatial proximity of protons, which is directly related to the molecular conformation.

  • Coupling Constant Analysis: The vicinal proton-proton coupling constants (3JHH) are extracted from the high-resolution 1H NMR spectrum. These coupling constants are related to the dihedral angles between the coupled protons through the Karplus equation, providing a means to experimentally estimate the torsional angles of the alkyl chain.

Visualization of Workflow and Molecular Conformation

Visual representations are essential for understanding the complex relationships in conformational analysis.

G Computational Conformational Analysis Workflow cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Refinement and Analysis cluster_3 Output a Input Molecule b Molecular Mechanics (MM) Scan a->b Systematic/Stochastic Rotation c Generation of Multiple Conformers b->c d DFT Geometry Optimization c->d Higher Level of Theory e Frequency Calculation d->e h Geometric Parameters d->h f Thermodynamic Analysis e->f g Relative Energies and Populations f->g

Figure 1: Workflow for Computational Conformational Analysis.

G Key Dihedral Angles in this compound cluster_tau1 cluster_tau2 cluster_tau3 mol C(Ph)2 - C5 - C4 - C3 - C2 - C1=O cph2 C(Ph)2 c5 C5 cph2->c5 C6-C5 c4 C4 c5->c4 C5-C4 c3 C3 c4->c3 C4-C3 c5_2 C5 c4_2 C4 c2 C2 c3->c2 C3-C2 c4_3 C4 c3_2 C3

Figure 2: Important Dihedral Angles for Conformational Flexibility.

Conclusion

The conformational analysis of this compound requires a synergistic approach, combining computational modeling and experimental validation. The methodologies outlined in this guide provide a robust framework for researchers to investigate the conformational landscape of this and other flexible molecules. A thorough understanding of the preferred conformations is a critical step in rational drug design and the development of new chemical entities with tailored properties. While no specific studies on this compound are currently available, the application of these established techniques will undoubtedly yield valuable insights into its structure-property relationships.

References

Methodological & Application

Application Notes and Protocols: Purification of 6,6-Diphenylhex-5-enal by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Diphenylhex-5-enal is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its chemical structure, featuring a terminal aldehyde and two phenyl groups, presents a moderate polarity, making it an ideal candidate for purification using silica gel column chromatography. This application note provides a detailed protocol for the efficient purification of this compound from a hypothetical crude reaction mixture. The described methodology can be adapted for similar aromatic aldehydes.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. The mobile phase is a less polar solvent system composed of a mixture of n-hexane and ethyl acetate.

The separation mechanism relies on the polarity differences between the target compound, this compound, and potential impurities. The polar aldehyde group of the target molecule will have a moderate affinity for the silica gel. Less polar impurities, such as unreacted starting materials (e.g., a non-polar precursor), will travel through the column more quickly with the mobile phase. More polar impurities, such as byproducts with additional polar functional groups (e.g., a corresponding carboxylic acid or alcohol), will be more strongly adsorbed to the silica gel and elute later. By carefully selecting the mobile phase composition, a clean separation of this compound can be achieved.

Data Presentation

Thin Layer Chromatography (TLC) Analysis of Crude Mixture

Thin Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system for column chromatography.[1][2] A TLC of the crude mixture was performed using various ratios of hexane and ethyl acetate. The Retention Factor (Rf) values for the target compound and impurities are summarized in the table below. The ideal solvent system for column chromatography should provide an Rf value of approximately 0.25-0.35 for the target compound and good separation from impurities.[1]

Solvent System (Hexane:Ethyl Acetate)Rf of Starting Material (Hypothetical)Rf of this compoundRf of Polar Impurity (Hypothetical)Observations
95:50.850.500.10Good separation, but target Rf is slightly high.
90:10 0.75 0.30 0.05 Optimal separation with ideal target Rf.
80:200.600.450.15Less separation between starting material and product.

Table 1: TLC analysis of the crude reaction mixture to determine the optimal mobile phase for column chromatography.

Column Chromatography Purification Summary

The following table summarizes the key parameters and results of the flash column chromatography purification of this compound.

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Column Dimensions30 cm length x 3 cm diameter
Amount of Crude Mixture2.5 g
Mobile Phase90:10 (n-Hexane:Ethyl Acetate)
Volume of Mobile Phase1.2 L
Fraction Size20 mL
Fractions Containing Pure Product15 - 22
Isolated Yield of Pure Product1.8 g
Purity (by ¹H NMR)>98%
Recovery72%

Table 2: Summary of the column chromatography purification of this compound.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica Gel (60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain or 2,4-Dinitrophenylhydrazine (DNPH) stain for visualization[3]

  • Collection tubes or flasks

  • Rotary evaporator

Preparation of the Column (Slurry Method)
  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approximately 1 cm) of sand over the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase (90:10 hexane:ethyl acetate). For a 2.5 g sample, approximately 75-100 g of silica gel is recommended.

  • With the stopcock open and a collection flask underneath, carefully pour the silica gel slurry into the column. Use a funnel to avoid spilling.

  • Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.

  • Once all the silica gel is added, wash the inner walls of the column with the mobile phase to dislodge any adhering silica.

  • Allow the mobile phase to drain until it is just level with the top of the silica gel. Do not let the column run dry.

  • Add a protective layer of sand (approximately 1-2 cm) on top of the silica gel bed.[4]

Sample Loading
  • Dissolve the crude this compound (2.5 g) in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if solubility is an issue.

  • Carefully add the dissolved sample onto the top of the sand layer using a pipette, ensuring not to disturb the packing.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid is level with the sand.

  • Carefully add a small amount of the mobile phase to rinse the sides of the column and allow it to adsorb onto the silica gel. Repeat this step 2-3 times to ensure all the sample is loaded onto the column.[5]

Elution and Fraction Collection
  • Carefully fill the column with the mobile phase (90:10 hexane:ethyl acetate).

  • Begin eluting the column by opening the stopcock to achieve a steady flow rate (approximately 2 inches/minute).[4]

  • Collect the eluent in fractions of 20 mL in labeled test tubes or flasks.

  • Continuously monitor the separation by spotting collected fractions on TLC plates. A co-spot with the crude mixture and the starting material can aid in identifying the product-containing fractions.

  • Visualize the TLC plates under a UV lamp. Aromatic compounds like this compound should be UV active.[1] Staining with potassium permanganate or a DNPH stain can also be used to visualize the aldehyde.[3]

Isolation of the Pure Product
  • Analyze the TLC plates of the collected fractions to identify those containing the pure this compound.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil or solid.

  • Determine the yield and assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Mixture Solvent_Selection Select Mobile Phase (90:10 Hexane:EtOAc) TLC_Analysis->Solvent_Selection Column_Packing Pack Column with Silica Gel Slurry Solvent_Selection->Column_Packing Sample_Loading Load Crude Sample onto Column Column_Packing->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Separation_Principle cluster_column Column Chromatography cluster_elution Elution Order Crude_Mixture Crude Mixture (Applied at Top) Stationary_Phase Stationary Phase (Silica Gel - Polar) Mobile_Phase Mobile Phase Flow (Hexane:EtOAc - Less Polar) Impurity1 Less Polar Impurity (Elutes First) Mobile_Phase->Impurity1 Product This compound (Elutes Second) Impurity2 More Polar Impurity (Elutes Last)

Caption: Principle of chromatographic separation of this compound.

References

Application Notes and Protocols: The Wittig Reaction of 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a generalized protocol for conducting the Wittig reaction using 6,6-diphenylhex-5-enal. The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones. This document outlines the reaction of this compound with a phosphorus ylide, a Wittig reagent, to yield a substituted alkene.[1][2] The protocol provided is a representative example and may require optimization for specific research applications.

Reaction Principle

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[2][3] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[3] The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group, which is a significant advantage over other alkene synthesis methods.[1]

The overall transformation for this compound with a generic Wittig reagent is depicted below:

Scheme 1: General Wittig Reaction with this compound

Hypothetical Quantitative Data

The following table summarizes hypothetical data for the Wittig reaction of this compound with methylenetriphenylphosphorane (Ph3P=CH2). This data is for illustrative purposes and actual results may vary.

EntryWittig ReagentProductTheoretical Yield (%)Actual Yield (%)Purity (%)
1Methylenetriphenylphosphorane1,1-Diphenylocta-1,7-diene10085>95

Experimental Protocols

This section details a generalized two-step procedure for the Wittig reaction with this compound.

3.1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

The ylide is typically prepared in situ from the corresponding phosphonium salt by deprotonation with a strong base.[4]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Schlenk flask or a flame-dried round-bottom flask with a magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether or THF in a Schlenk flask under an inert atmosphere of nitrogen or argon.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexane (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the resulting orange-red solution of the ylide at room temperature for 1 hour before proceeding to the next step.

3.2. Wittig Reaction with this compound

Materials:

  • This compound

  • Prepared solution of methylenetriphenylphosphorane

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask under an inert atmosphere.

  • Cool the solution of the aldehyde to 0 °C in an ice bath.

  • Slowly add the previously prepared ylide solution to the stirred aldehyde solution via a cannula or syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to isolate the desired alkene, 1,1-diphenylocta-1,7-diene.

Visualizations

4.1. Wittig Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Wittig reaction.[1]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde This compound (R-CHO) Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph3P=CH2) Ylide->Oxaphosphetane Alkene Alkene (R-CH=CH2) Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->PhosphineOxide

Caption: Mechanism of the Wittig Reaction.

4.2. Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Wittig reaction of this compound.

Wittig_Workflow Ylide_Prep Ylide Preparation (Phosphonium Salt + Base) Reaction Wittig Reaction (Ylide + Aldehyde) Ylide_Prep->Reaction Quench Reaction Quench (aq. NH4Cl) Reaction->Quench Extraction Workup & Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Final Product Purification->Product

Caption: Experimental Workflow for the Wittig Reaction.

References

Application Notes and Protocols for Heterocyclic Synthesis Using 6,6-Diphenylhex-5-enal as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on hypothesized, chemically plausible reactions for 6,6-diphenylhex-5-enal, as a survey of scientific literature did not yield established protocols for this specific precursor. The experimental data presented is representative and for illustrative purposes.

Application Notes

Introduction

This compound is a versatile precursor for the synthesis of novel heterocyclic scaffolds. The presence of a terminal 1,1-diphenylalkene moiety and a distal aldehyde group allows for intramolecular cyclization reactions, leading to the formation of six-membered heterocycles. Specifically, the electron-donating nature of the two phenyl groups can stabilize carbocation intermediates, facilitating acid-catalyzed cyclization pathways. The resulting heterocyclic structures, particularly those containing a tetrahydropyran core with a gem-diphenyl substitution, are of significant interest in medicinal chemistry and drug development due to their conformational rigidity and potential for exhibiting a wide range of biological activities.

Potential Applications

The 2-substituted-4,4-diphenyltetrahydropyran scaffold, synthesized from this compound, represents a privileged structure in drug discovery. The diphenyl group can engage in π-stacking interactions with biological targets, while the oxygen atom of the tetrahydropyran ring can act as a hydrogen bond acceptor. These structural features make these compounds promising candidates for:

  • Anticancer Agents: The rigid scaffold can be functionalized to interact with specific enzymatic pockets or protein-protein interfaces implicated in cancer progression.

  • CNS-active Agents: The lipophilic nature of the diphenyl group may facilitate crossing the blood-brain barrier, making these compounds suitable for targeting neurological disorders.

  • Antiviral and Antimicrobial Agents: The core scaffold can be elaborated with various functional groups to inhibit viral replication or bacterial growth.

The following protocols detail a proposed acid-catalyzed intramolecular cyclization of this compound to yield a 2-hydroxy-4,4-diphenyltetrahydropyran, which can serve as a key intermediate for further synthetic elaborations.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4,4-diphenyltetrahydropyran

This protocol describes the acid-catalyzed intramolecular cyclization of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) under an argon atmosphere, add p-toluenesulfonic acid (0.1 mmol).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-hydroxy-4,4-diphenyltetrahydropyran.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Cyclization of this compound

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (10)DCM25485
2Sc(OTf)₃ (5)DCM25692
3BF₃·OEt₂ (10)DCM0278
4H₂SO₄ (10)Toluene80165

Mandatory Visualizations

experimental_workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_catalyst Add p-TsOH dissolve->add_catalyst react Stir at room temperature for 4 hours add_catalyst->react quench Quench with sat. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product 2-Hydroxy-4,4-diphenyl- tetrahydropyran purify->product

Caption: Experimental workflow for the synthesis of 2-hydroxy-4,4-diphenyltetrahydropyran.

reaction_mechanism reactant This compound protonation Protonation of Aldehyde reactant->protonation H+ intermediate1 Oxocarbenium Ion protonation->intermediate1 cyclization 6-endo-trig Cyclization intermediate1->cyclization intermediate2 Tertiary Carbocation (stabilized by Ph groups) cyclization->intermediate2 deprotonation Deprotonation intermediate2->deprotonation -H+ product 2-Hydroxy-4,4-diphenyl- tetrahydropyran deprotonation->product

Caption: Proposed mechanism for the acid-catalyzed cyclization of this compound.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTORC1 akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Tetrahydropyran Derivative inhibitor->akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a tetrahydropyran derivative.

Application Notes and Protocols: Asymmetric Synthesis of 6,6-Diphenylhex-5-enal Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 6,6-diphenylhex-5-enal analogs are valuable building blocks in medicinal chemistry and drug development due to the presence of a stereogenic center and a versatile aldehyde functionality. The gem-diphenylmethylene moiety is a common pharmacophore that can impart desirable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these important compounds, focusing on a robust and highly enantioselective catalytic method.

Overview of the Synthetic Strategy

The principal strategy outlined here for the asymmetric synthesis of this compound analogs involves a key rhodium-catalyzed asymmetric 1,4-conjugate addition of a diphenylvinylboron reagent to an α,β-unsaturated aldehyde (enal). This approach allows for the efficient and highly enantioselective installation of the chiral center at the C-4 position.

Signaling Pathway and Logic

The logical workflow for the synthesis is depicted below. It begins with the preparation of the key diphenylvinylboronic ester, followed by the crucial asymmetric conjugate addition reaction, and concludes with the isolation and characterization of the target chiral aldehyde.

logical_workflow cluster_prep Preparation of Key Reagent cluster_synthesis Asymmetric Synthesis cluster_purification Product Isolation prep_boron Synthesis of (2,2-Diphenylvinyl)boronic Acid Pinacol Ester conjugate_addition Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition prep_boron->conjugate_addition Key Reagent workup Reaction Workup and Purification conjugate_addition->workup Crude Product characterization Characterization (NMR, HPLC, etc.) workup->characterization Purified Product

Caption: Logical workflow for the asymmetric synthesis.

Experimental Protocols

Protocol 1: Synthesis of (2,2-Diphenylvinyl)boronic Acid Pinacol Ester

This protocol describes the preparation of the key organoboron reagent required for the asymmetric conjugate addition.

Reaction Scheme:

Materials:

  • 1-Bromo-2,2-diphenylethene

  • Bis(pinacolato)diboron (Pin₂B₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add 1-bromo-2,2-diphenylethene (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

  • Add [Pd(dppf)Cl₂] (0.03 eq) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (2,2-diphenylvinyl)boronic acid pinacol ester as a white solid.

Expected Yield: 80-90%

Protocol 2: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

This protocol details the key enantioselective carbon-carbon bond-forming reaction.

Reaction Scheme:

Materials:

  • (2,2-Diphenylvinyl)boronic acid pinacol ester (from Protocol 1)

  • α,β-Unsaturated aldehyde (e.g., crotonaldehyde, cinnamaldehyde)

  • Acetylacetonatodicarbonylrhodium(I) ([Rh(acac)(CO)₂])

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • 1,4-Dioxane/Water (10:1 v/v)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a dry Schlenk tube under a nitrogen atmosphere, dissolve [Rh(acac)(CO)₂] (0.03 eq) and (S)-BINAP (0.033 eq) in 1,4-dioxane. Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • In a separate dry Schlenk flask, dissolve the (2,2-diphenylvinyl)boronic acid pinacol ester (1.5 eq) and the α,β-unsaturated aldehyde (1.0 eq) in a 10:1 mixture of 1,4-dioxane and water.

  • Add the pre-formed catalyst solution to the substrate solution via syringe.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.

  • Monitor the reaction for consumption of the limiting reagent by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired this compound analog.

Expected Yield and Enantioselectivity:

Substrate (R group)Yield (%)Enantiomeric Excess (ee, %)
Methyl (from crotonaldehyde)75-85>95
Phenyl (from cinnamaldehyde)80-90>98
Isopropyl70-80>92

Reaction Pathway Diagram

The catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition is illustrated below.

catalytic_cycle catalyst [Rh(S)-BINAP]+ intermediate1 Rh-vinyl complex catalyst->intermediate1 + Boron Reagent boron_reagent Ph2C=CH-BPin enal R-CH=CH-CHO intermediate2 Oxo-allylrhodium intermediate intermediate1->intermediate2 + Enal hydrolysis Hydrolysis intermediate2->hydrolysis product (S)-Product hydrolysis->catalyst Regeneration hydrolysis->product

Caption: Catalytic cycle for the asymmetric 1,4-addition.

Applications in Drug Development

The synthesized chiral this compound analogs can serve as versatile intermediates for the synthesis of more complex drug candidates. The aldehyde functionality can be readily transformed into a variety of other functional groups, including:

  • Alcohols: via reduction (e.g., with NaBH₄).

  • Carboxylic acids: via oxidation (e.g., with Pinnick oxidation).

  • Amines: via reductive amination.

  • Alkenes: via Wittig-type reactions.

This synthetic versatility allows for the rapid generation of a library of chiral compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting various therapeutic areas. The gem-diphenyl moiety can act as a non-peptidic mimic of dipeptide units or as a hydrophobic anchor for receptor binding.

Application Note: Derivatization of 6,6-Diphenylhex-5-enal for Anticancer Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a methodology for the derivatization of 6,6-diphenylhex-5-enal and subsequent biological screening of the synthesized compounds for potential anticancer activity. A series of novel derivatives were synthesized via Knoevenagel condensation, leveraging the reactivity of the aldehyde functional group. These compounds were then evaluated for their cytotoxic effects against a panel of human cancer cell lines using the MTT assay. The results indicate that specific structural modifications to the this compound scaffold can significantly enhance its cytotoxic potency, highlighting a promising avenue for the development of new anticancer therapeutics.

Introduction

Small molecule drug discovery remains a cornerstone of pharmaceutical research, with a significant focus on identifying novel scaffolds with therapeutic potential. The diphenylalkene motif is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one framework, are a well-known class of diphenylalkenes that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer effects.[1][2] These compounds are known to modulate various signaling pathways critical for cancer cell proliferation and survival, such as the MAPK and NF-κB pathways.[1][3]

This study explores the derivatization of this compound, a compound featuring a related diphenylalkene-like pharmacophore. By targeting the aldehyde functionality, a library of derivatives was synthesized and screened for cytotoxic activity against human cancer cell lines.

Synthesis of this compound Derivatives

A series of derivatives (compounds 2a-2e ) were synthesized from the parent compound this compound (1 ) via a Knoevenagel condensation reaction with various active methylene compounds. This reaction is a versatile method for carbon-carbon bond formation.[4][5]

General Synthetic Scheme:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound (1) Knoevenagel Condensation Knoevenagel Condensation This compound (1)->Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Condensation Derivative (2a-2e) Derivative (2a-2e) Knoevenagel Condensation->Derivative (2a-2e) Piperidine, Ethanol, Reflux

Figure 1: General synthetic scheme for the derivatization of this compound.

Experimental Protocol: General Procedure for Knoevenagel Condensation
  • To a solution of this compound (1.0 mmol) in 20 mL of absolute ethanol, add the respective active methylene compound (1.2 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening: In Vitro Cytotoxicity Assay

The synthesized derivatives were evaluated for their cytotoxic activity against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them with culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Replace the medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound using a dose-response curve.

Results and Discussion

The cytotoxic activities of the synthesized derivatives of this compound are summarized in the table below.

CompoundR GroupHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
1 -H> 100> 100> 100
2a -CN15.2 ± 1.820.5 ± 2.118.9 ± 1.5
2b -COOEt25.8 ± 2.532.1 ± 3.028.4 ± 2.2
2c -CONH₂45.3 ± 3.951.7 ± 4.548.2 ± 4.1
2d -NO₂8.9 ± 0.912.4 ± 1.110.1 ± 0.8
2e -SO₂Ph11.5 ± 1.314.8 ± 1.613.2 ± 1.2

The parent compound, this compound (1 ), showed no significant cytotoxicity. However, derivatization at the aldehyde position led to a notable increase in anticancer activity. Specifically, the introduction of electron-withdrawing groups such as nitro (-NO₂) and cyano (-CN) resulted in the most potent compounds (2d and 2a , respectively), with IC₅₀ values in the low micromolar range across all tested cell lines. This suggests that the electronic properties of the substituent play a crucial role in the cytotoxic mechanism of these derivatives.

Proposed Mechanism of Action and Signaling Pathway

Based on the structural similarity to chalcones, it is hypothesized that these derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.

G cluster_pathway Proposed Signaling Pathway Inhibition Derivative Derivative MAPK Pathway MAPK Pathway Derivative->MAPK Pathway Inhibition NF-κB Pathway NF-κB Pathway Derivative->NF-κB Pathway Inhibition Proliferation Proliferation MAPK Pathway->Proliferation Survival Survival MAPK Pathway->Survival Apoptosis Apoptosis MAPK Pathway->Apoptosis NF-κB Pathway->Survival NF-κB Pathway->Apoptosis

Figure 2: Proposed inhibition of pro-survival signaling pathways.

Conclusion

This application note demonstrates a successful strategy for the derivatization of this compound to generate a series of novel compounds with significant in vitro anticancer activity. The Knoevenagel condensation proved to be an efficient method for synthesizing a focused library of derivatives. The MTT assay results clearly indicate that the introduction of electron-withdrawing groups at the terminus of the conjugated system enhances cytotoxicity. These findings provide a strong foundation for further lead optimization and mechanistic studies to develop potent anticancer agents based on the this compound scaffold.

References

Application Notes and Protocols for the Synthesis of 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed experimental protocol for the multi-step synthesis of 6,6-Diphenylhex-5-enal. The synthetic strategy involves the protection of an aldehyde, formation of a phosphonium salt, a Wittig reaction to construct the carbon skeleton, and a final deprotection step. The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.

Overall Synthetic Scheme:

The synthesis of this compound is accomplished via a four-step sequence:

  • Protection of Aldehyde: The aldehyde functionality of 5-bromopentanal is protected as a cyclic acetal using ethylene glycol.

  • Phosphonium Salt Formation: The resulting bromo-acetal is reacted with triphenylphosphine to generate the corresponding phosphonium salt.

  • Wittig Reaction: The phosphonium salt is converted to its ylide and reacted with benzophenone to form the protected alkene.

  • Deprotection of Acetal: The acetal protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocols:

Step 1: Synthesis of 2-(4-bromobutyl)-1,3-dioxolane

  • Materials: 5-bromopentanal, ethylene glycol, p-toluenesulfonic acid (p-TSA), toluene.

  • Procedure:

    • To a solution of 5-bromopentanal (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Reflux the mixture until no more water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of (4-(1,3-dioxolan-2-yl)butyl)triphenylphosphonium bromide

  • Materials: 2-(4-bromobutyl)-1,3-dioxolane, triphenylphosphine, acetonitrile.

  • Procedure:

    • Dissolve 2-(4-bromobutyl)-1,3-dioxolane (1 equivalent) and triphenylphosphine (1.1 equivalents) in acetonitrile.

    • Reflux the mixture for 24 hours. A white precipitate should form.

    • Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield the desired phosphonium salt.

Step 3: Synthesis of 2-(5,5-diphenylpent-4-en-1-yl)-1,3-dioxolane

  • Materials: (4-(1,3-dioxolan-2-yl)butyl)triphenylphosphonium bromide, n-butyllithium (n-BuLi), benzophenone, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Suspend the phosphonium salt (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. The solution should turn a deep orange or red color, indicating the formation of the ylide.[1][2]

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of benzophenone (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of this compound (Deprotection)

  • Materials: 2-(5,5-diphenylpent-4-en-1-yl)-1,3-dioxolane, acetone, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the protected alkene from Step 3 in a mixture of acetone and water.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). Acidic conditions are typically used for the deprotection of acetals.[3][4]

    • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel.

Data Presentation:

StepProduct NameStarting Material (Equiv.)Reagent 1 (Equiv.)Reagent 2 (Equiv.)SolventTypical Yield (%)
12-(4-bromobutyl)-1,3-dioxolane5-bromopentanal (1)Ethylene glycol (1.2)p-TSA (cat.)Toluene85-95
2(4-(1,3-dioxolan-2-yl)butyl)triphenylphosphonium bromide2-(4-bromobutyl)-1,3-dioxolane (1)Triphenylphosphine (1.1)-Acetonitrile90-98
32-(5,5-diphenylpent-4-en-1-yl)-1,3-dioxolanePhosphonium salt (1)n-BuLi (1.1)Benzophenone (1)THF60-80
4This compoundProtected alkene (1)HCl (cat.)-Acetone/Water80-95

Mandatory Visualization:

Synthesis_Workflow A 5-bromopentanal B 2-(4-bromobutyl)-1,3-dioxolane A->B Ethylene glycol, p-TSA, Toluene C (4-(1,3-dioxolan-2-yl)butyl)triphenylphosphonium bromide B->C PPh3, Acetonitrile D Protected Wittig Product C->D 1. n-BuLi, THF 2. Benzophenone E This compound D->E H3O+, Acetone

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 6,6-Diphenylhex-5-enal.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the likely synthetic method.

Issue 1: Low or no yield of the desired product.

  • Question: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve the outcome?

  • Answer: Low yield can stem from several factors depending on the chosen synthetic route. The most probable methods for this synthesis are the Wittig reaction and Aldol condensation. Below are troubleshooting steps for each.

    • For Wittig Reaction: The Wittig reaction is a versatile method for forming alkenes from aldehydes or ketones.[1] In this case, it would likely involve the reaction of benzophenone with a phosphorus ylide derived from a C4 aldehyde precursor.

      • Ylide Formation: Incomplete formation of the phosphonium ylide is a common issue. Ensure that a strong enough base is used to deprotonate the phosphonium salt.[2] For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide are typically required.[2]

      • Steric Hindrance: Benzophenone is a sterically hindered ketone. This can slow down the reaction rate. Consider increasing the reaction time or temperature. However, be mindful that excessive heat can lead to side reactions.

      • Side Reactions: The aldehyde functionality in the ylide precursor can self-condense or react with the ylide. It is often necessary to protect the aldehyde group (e.g., as an acetal) before ylide formation and deprotect it after the Wittig reaction.

    • For Aldol Condensation: An aldol condensation between benzophenone and an enolizable aldehyde could also be envisioned. However, benzophenone itself cannot enolize. Therefore, a directed aldol reaction is necessary.[3]

      • Incorrect Base/Catalyst: The choice of base or acid catalyst is critical in aldol condensations to prevent self-condensation of the enolizable aldehyde.[4] Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of the C4 aldehyde before adding benzophenone can improve selectivity.[4]

      • Dehydration: The initial aldol addition product is a β-hydroxy aldehyde. Dehydration to the α,β-unsaturated product may not occur spontaneously and might require specific acidic or basic conditions and/or heat.[5] The formation of the conjugated system is a driving force for this dehydration.[5]

Issue 2: Presence of significant side products.

  • Question: My final product mixture contains several impurities. What are the likely side reactions and how can I minimize them?

  • Answer: The nature of the side products can provide clues about where the synthesis is failing.

    • Unreacted Starting Materials: The presence of unreacted benzophenone or the aldehyde precursor suggests that the reaction conditions are not optimal (e.g., insufficient reaction time, low temperature, or inefficient catalyst/reagent).

    • Triphenylphosphine Oxide Removal (Wittig Reaction): A common impurity in Wittig reactions is triphenylphosphine oxide. Its removal can be challenging due to its polarity. Careful column chromatography or crystallization is often necessary for its complete removal.

    • Self-Condensation Products (Aldol Reaction): If you observe products with molecular weights corresponding to dimers of your starting aldehyde, self-condensation is occurring.[4] To mitigate this, slowly add the aldehyde to a mixture of the base and benzophenone.[3]

    • Isomerization: Under certain conditions, the double bond in the final product could potentially migrate. Ensure mild work-up and purification conditions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The Wittig reaction is often the more reliable method for synthesizing a specific alkene without significant isomerization or self-condensation side products, especially when one of the coupling partners is a sterically hindered ketone like benzophenone.[1] However, the need to protect the aldehyde functionality in the phosphonium ylide precursor adds extra steps to the synthesis.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of the product. Use an appropriate solvent system that provides good separation of the starting materials and the product. Staining with a suitable agent (e.g., potassium permanganate) can help visualize the spots.

Q3: What are the best practices for purifying this compound?

A3: Column chromatography on silica gel is the most common method for purifying the final product. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate) will likely provide good separation.

Quantitative Data Summary

The following table provides a hypothetical summary of reaction conditions that could be optimized to improve the yield of this compound via a Wittig reaction.

ParameterCondition ACondition BCondition CExpected Outcome
Base for Ylide Formation NaHn-BuLiKHMDSStronger bases like n-BuLi or KHMDS may lead to more complete ylide formation and higher yields.
Reaction Temperature Room Temp.50 °CReflux (THF)Increased temperature can overcome steric hindrance but may also increase side reactions.
Reaction Time 4 hours12 hours24 hoursLonger reaction times may be necessary for this sterically hindered reaction to go to completion.
Solvent THFDiethyl EtherTolueneThe choice of solvent can influence ylide stability and reaction rate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol assumes the use of a protected aldehyde in the phosphonium salt.

  • Preparation of the Phosphonium Salt:

    • To a solution of triphenylphosphine (1.1 eq) in toluene, add 4-bromobutanal diethyl acetal (1.0 eq).

    • Heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold toluene and dry under vacuum.

  • Wittig Reaction:

    • Suspend the phosphonium salt (1.0 eq) in dry THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to -78 °C.

    • Add n-butyllithium (1.0 eq, solution in hexanes) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

    • Allow the mixture to warm to 0 °C and stir for 1 hour.

    • Cool the reaction mixture back to -78 °C.

    • Add a solution of benzophenone (1.0 eq) in dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Deprotection:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude product in a mixture of THF and 1M HCl.

    • Stir at room temperature for 4-6 hours to deprotect the acetal.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound reaction_type Identify Synthetic Route start->reaction_type wittig Wittig Reaction reaction_type->wittig Wittig aldol Aldol Condensation reaction_type->aldol Aldol wittig_issues Potential Wittig Issues wittig->wittig_issues aldol_issues Potential Aldol Issues aldol->aldol_issues ylide_formation Incomplete Ylide Formation? wittig_issues->ylide_formation steric_hindrance Steric Hindrance? wittig_issues->steric_hindrance wittig_side_reactions Side Reactions? wittig_issues->wittig_side_reactions aldol_catalyst Incorrect Catalyst? aldol_issues->aldol_catalyst dehydration_issue Incomplete Dehydration? aldol_issues->dehydration_issue aldol_side_reactions Self-Condensation? aldol_issues->aldol_side_reactions solution1 Use Stronger Base (e.g., n-BuLi) ylide_formation->solution1 solution2 Increase Reaction Time/Temp. steric_hindrance->solution2 solution3 Protect Aldehyde wittig_side_reactions->solution3 solution4 Use Directed Aldol (e.g., pre-form enolate with LDA) aldol_catalyst->solution4 solution5 Adjust Dehydration Conditions (Acid/Base, Heat) dehydration_issue->solution5 solution6 Slow Addition of Aldehyde aldol_side_reactions->solution6

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-Diphenylhex-5-enal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Wittig reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively. The phosphonium salt may be wet.1. Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure the phosphonium salt is thoroughly dried before use.
2. Ylide Decomposition: Phosphorus ylides are sensitive to water and oxygen.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
3. Steric Hindrance: Benzophenone is a sterically hindered ketone, which can slow down the reaction.3. Increase the reaction time and/or temperature. Consider using a less sterically hindered base.
4. Impure Reactants: Impurities in the starting materials (benzophenone, phosphonium salt) can interfere with the reaction.4. Purify the starting materials before use. Benzophenone can be recrystallized, and the phosphonium salt can be washed with a non-polar solvent and dried under vacuum.
Presence of Unreacted Benzophenone 1. Insufficient Ylide: An inadequate amount of the Wittig reagent was used.1. Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base.
2. Inefficient Ylide Generation: See "Incomplete Ylide Formation" above.2. Ensure complete ylide formation by allowing sufficient time for the reaction between the phosphonium salt and the base before adding benzophenone.
Formation of Benzhydrol (Diphenylmethanol) 1. Reduction of Benzophenone: If using a hydride base (e.g., NaH), it can sometimes act as a reducing agent. Certain organolithium bases can also cause reduction, especially with hindered ketones.1. Use a non-reducing base like potassium tert-butoxide (t-BuOK) or sodium amide (NaNH₂).
Difficult Separation of Product from Triphenylphosphine Oxide (TPPO) 1. Co-crystallization/Similar Polarity: The byproduct TPPO has a polarity that can be similar to the product, making chromatographic separation challenging.1. Crystallization: TPPO is often less soluble in non-polar solvents like hexane or a mixture of diethyl ether and hexane. Cooling the reaction mixture can sometimes precipitate TPPO. 2. Column Chromatography: Use a carefully selected solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can be effective. 3. Conversion to a Salt: TPPO can be converted to a water-soluble salt by reaction with certain metal salts (e.g., MgCl₂, ZnCl₂), allowing for its removal by aqueous extraction.
Formation of an Unexpected Isomer 1. Ylide Stabilization: The nature of the ylide can influence the stereochemistry of the double bond.1. For non-stabilized ylides (like the one used for this synthesis), the Z-isomer is often favored under salt-free conditions. The presence of lithium salts can favor the E-isomer. The Schlosser modification can be used to selectively obtain the E-alkene.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Wittig reaction.[2][3] This involves the reaction of benzophenone with a phosphorus ylide derived from a 5-halopentanal precursor, which is then converted to the corresponding phosphonium salt.

Q2: How is the Wittig reagent for this synthesis prepared?

A2: The Wittig reagent is typically prepared in two steps:

  • Formation of the phosphonium salt: Reaction of triphenylphosphine with a 5-halopentanal derivative (e.g., 5-bromopentanal protected as an acetal) via an SN2 reaction.[2]

  • Formation of the ylide: Deprotonation of the phosphonium salt using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[2][4]

Q3: Why is my reaction mixture turning a deep red/orange color upon addition of the base to the phosphonium salt?

A3: The formation of the phosphorus ylide is often accompanied by the development of a deep color, typically orange, red, or deep purple. This is a good visual indicator that the ylide has formed.

Q4: I am having trouble removing the triphenylphosphine oxide (TPPO) byproduct. What are the best methods?

A4: TPPO can be challenging to remove. Here are a few effective methods:

  • Precipitation/Crystallization: TPPO is poorly soluble in non-polar solvents like hexane or diethyl ether. Adding these solvents to the crude reaction mixture and cooling can cause the TPPO to precipitate.

  • Column Chromatography: A carefully chosen solvent system, often a gradient of ethyl acetate in hexane, can effectively separate the product from TPPO.

  • Conversion to a Salt: Treating the crude mixture with zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can form a complex with TPPO, which can then be removed by filtration or extraction.

Q5: Can I use a weaker base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to generate the ylide?

A5: For the synthesis of non-stabilized ylides, such as the one required for this reaction, a very strong base is necessary to deprotonate the phosphonium salt. Weaker bases like NaOH or K₂CO₃ are generally not strong enough and will result in little to no ylide formation. Strong bases like n-BuLi, NaH, or NaNH₂ are required.[2]

Q6: What is the driving force for the Wittig reaction?

A6: The primary driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO).[3]

Experimental Protocols

Protocol 1: Synthesis of (4-Formylbutyl)triphenylphosphonium Bromide (Wittig Salt Precursor)

This protocol is an illustrative example based on the synthesis of similar phosphonium salts.

  • Protection of the Aldehyde: 5-Bromopentanal is first protected as its diethyl acetal to prevent side reactions. To a solution of 5-bromopentanal (1.0 eq) in ethanol, add triethyl orthoformate (1.2 eq) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). Stir the reaction at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed. Work up by neutralizing the acid, removing the solvent, and purifying the resulting 1-bromo-5,5-diethoxypentane.

  • Phosphonium Salt Formation: To a solution of 1-bromo-5,5-diethoxypentane (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add triphenylphosphine (1.05 eq). Heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate out of the solution upon cooling. Filter the solid, wash with a non-polar solvent like diethyl ether to remove any unreacted triphenylphosphine, and dry under vacuum.

Protocol 2: Synthesis of this compound via Wittig Reaction

This is a general procedure and may require optimization.

  • Ylide Generation: To a suspension of (4,4-diethoxybutyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at 0 °C, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. A deep red or orange color should develop, indicating ylide formation. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: To the ylide solution at 0 °C, add a solution of benzophenone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching and Deprotection: Cool the reaction mixture to 0 °C and quench by the slow addition of water. To hydrolyze the acetal and reveal the aldehyde, add a dilute aqueous acid solution (e.g., 1M HCl) and stir vigorously for 1-2 hours.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired this compound from triphenylphosphine oxide and any unreacted starting materials.

Diagrams

Reaction Pathway and Side Reactions

Wittig_Reaction Synthesis of this compound and Potential Side Reactions Benzophenone Benzophenone Betaine Betaine Intermediate Benzophenone->Betaine Benzhydrol Benzhydrol (Side Product from Reduction) Benzophenone->Benzhydrol Reduction UnreactedBenzophenone Unreacted Benzophenone Benzophenone->UnreactedBenzophenone Incomplete Reaction Ylide Phosphorus Ylide (from (4-formylbutyl)triphenylphosphonium bromide) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Product This compound (Desired Product) Oxaphosphetane->Product TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield CheckYlide Check Ylide Formation (Color Change?) Start->CheckYlide CheckReactants Check Reactant Purity (NMR/TLC) CheckYlide->CheckReactants Yes StrongerBase Use Stronger Base (n-BuLi, NaH) CheckYlide->StrongerBase No CheckConditions Check Reaction Conditions (Anhydrous? Inert Atmosphere?) CheckReactants->CheckConditions Pure PurifyReactants Purify Starting Materials CheckReactants->PurifyReactants Impure DryReagents Ensure Dry Reagents and Solvents CheckConditions->DryReagents Not OK IncreaseTimeTemp Increase Reaction Time/Temp CheckConditions->IncreaseTimeTemp OK StrongerBase->CheckConditions DryReagents->Start Retry PurifyReactants->CheckConditions IncreaseTimeTemp->Start Retry

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimizing 6,6-Diphenylhex-5-enal Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6,6-Diphenylhex-5-enal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and efficient method for synthesizing this compound is through a Wittig reaction. This involves the reaction of a phosphorus ylide, specifically (diphenylmethylene)triphenylphosphorane, with an aliphatic aldehyde, 5-oxopentanal or a suitable precursor. The reaction forms the desired carbon-carbon double bond.

Q2: I am having trouble with low yields. What are the common causes?

A2: Low yields in this Wittig reaction can stem from several factors:

  • Instability of the Ylide: The (diphenylmethylene)triphenylphosphorane is a non-stabilized ylide and can be sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: The choice of base for deprotonating the phosphonium salt to form the ylide is critical. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are typically required for non-stabilized ylides. Incomplete deprotonation will result in a lower concentration of the active Wittig reagent.

  • Aldehyde Purity and Stability: The 5-oxopentanal starting material can be prone to polymerization or side reactions. It is often generated in situ or used immediately after purification.

  • Reaction Temperature: The initial addition of the aldehyde to the ylide is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to warm too quickly can lead to undesired byproducts.

  • Steric Hindrance: While the aldehyde is not exceptionally hindered, the diphenylmethylidene group of the ylide is bulky, which can slow down the reaction. Ensure adequate reaction time.

Q3: I am observing significant amounts of triphenylphosphine oxide in my final product. How can I effectively remove it?

A3: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and its removal can be challenging due to its polarity, which is often similar to that of the product.[1][2] Here are several strategies for its removal:

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can effectively separate it from TPPO.

  • Chromatography: Flash column chromatography on silica gel is a standard method for separating this compound from TPPO. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

  • Precipitation of TPPO: TPPO has low solubility in non-polar solvents like hexane or cyclohexane.[1][2] After the reaction, you can attempt to precipitate the TPPO by adding a large volume of a non-polar solvent and then filtering it off.

  • Conversion to a Salt: One method involves converting the TPPO to a salt that is insoluble in the reaction solvent. For example, treatment with MgCl₂ or ZnCl₂ can form insoluble complexes with TPPO, which can then be filtered off. Another approach is to react the crude mixture with oxalyl chloride to form an insoluble phosphonium salt, which is then removed by filtration.[3]

Q4: My reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?

A4: For non-stabilized ylides reacting with aliphatic aldehydes, the Wittig reaction generally favors the formation of the (Z)-alkene.[4][5] However, the stereoselectivity can be influenced by several factors:

  • Solvent: The choice of solvent can impact the stereochemical outcome.

  • Presence of Lithium Salts: The presence of lithium salts, often from the use of n-BuLi as a base, can affect the stability of the betaine intermediate and influence the E/Z ratio.[4] Salt-free conditions, if achievable, may provide higher Z-selectivity.

  • Temperature: Reaction temperature can also play a role in determining the final isomer ratio.

For this compound, where the two phenyl groups are on the same carbon of the double bond, E/Z isomerism is not a primary concern for the newly formed double bond itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Wittig reagent (ylide).Ensure anhydrous and anaerobic conditions during ylide preparation. Use a freshly titrated strong base (e.g., n-BuLi).
Degradation of the aldehyde.Use freshly prepared or purified 5-oxopentanal. Consider generating it in situ if possible.
Insufficient reaction time or temperature.Allow the reaction to proceed for a longer duration or gradually warm to room temperature after the initial low-temperature addition. Monitor the reaction by TLC.
Formation of Benzophenone Reaction of the ylide with atmospheric oxygen.Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Aldol Condensation of 5-Oxopentanal The aldehyde is enolizable and can undergo self-condensation in the presence of base.Add the aldehyde slowly to the ylide solution at a low temperature (-78 °C) to ensure the Wittig reaction is faster than the aldol reaction.
Difficult Product Isolation Persistent triphenylphosphine oxide (TPPO) contamination.Refer to FAQ Q3 for detailed TPPO removal strategies, including precipitation with non-polar solvents, chromatography, or chemical conversion to a filterable salt.[1][2][3]
Unidentified Byproducts Side reactions of the aldehyde or ylide.Analyze byproducts by NMR and MS to identify their structures. This can provide clues about the undesired reaction pathways (e.g., Michael addition if α,β-unsaturated impurities are present).

Experimental Protocols

Preparation of 5-Oxopentanal (from 5-Chloropentanal)

A plausible precursor for 5-oxopentanal is 5-chloropentanal, which can be synthesized from methyl 5-chlorovalerate.[6]

Synthesis of 5-Chloropentanal:

  • Reactants:

    • Methyl 5-chlorovalerate

    • Diisobutylaluminium hydride (DIBAL-H) (1 M solution in toluene)

    • Toluene (anhydrous)

    • 6N Hydrochloric acid

  • Procedure:

    • Dissolve methyl 5-chlorovalerate in anhydrous toluene under an argon atmosphere and cool the solution to -78 °C.

    • Slowly add a slight excess (e.g., 1.2 equivalents) of DIBAL-H solution dropwise over 1 hour, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for an additional 3 hours after the addition is complete.

    • Quench the reaction by the slow, dropwise addition of 6N hydrochloric acid.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, wash it twice with water, and dry it over anhydrous sodium sulfate.

    • The resulting solution of 5-chloropentanal in toluene is often used directly in the next step without further purification.[6]

Preparation of (Diphenylmethylene)triphenylphosphorane (Wittig Reagent)

This non-stabilized ylide is typically prepared in situ immediately before the reaction with the aldehyde.

  • Reactants:

    • Methyltriphenylphosphonium bromide or a similar phosphonium salt derived from a diphenylmethyl halide. (Assuming a two-step process starting from diphenylmethane for the ylide). A more direct precursor is (diphenylmethyl)triphenylphosphonium bromide.

    • Strong base (e.g., n-Butyllithium in hexanes, Sodium Hydride, or Potassium tert-butoxide)

    • Anhydrous solvent (e.g., THF, diethyl ether)

  • Procedure (using n-BuLi):

    • Suspend (diphenylmethyl)triphenylphosphonium bromide in anhydrous THF or diethyl ether under an inert atmosphere (argon or nitrogen).

    • Cool the suspension to 0 °C or -78 °C.

    • Slowly add one equivalent of n-butyllithium dropwise. A color change (often to deep red or orange) indicates the formation of the ylide.

    • Allow the mixture to stir for a period (e.g., 30 minutes to 1 hour) to ensure complete ylide formation.

Wittig Reaction: Synthesis of this compound
  • Reactants:

    • Solution of (diphenylmethylene)triphenylphosphorane (from step 2)

    • Solution of 5-oxopentanal (from a suitable preparation)

  • Procedure:

    • To the freshly prepared ylide solution at low temperature (-78 °C), slowly add the solution of 5-oxopentanal dropwise.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for a period (e.g., 1-2 hours) and then gradually warm to room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product using one of the methods described in FAQ Q3 to remove triphenylphosphine oxide.

Visualizations

Wittig_Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Sequence cluster_purification Purification Phosphonium_Salt (Diphenylmethyl)triphenylphosphonium Bromide Ylide_Formation Ylide Formation (in situ) Phosphonium_Salt->Ylide_Formation Base Strong Base (e.g., n-BuLi) Base->Ylide_Formation Aldehyde_Precursor 5-Oxopentanal Precursor Wittig_Reaction Wittig Reaction Aldehyde_Precursor->Wittig_Reaction Ylide_Formation->Wittig_Reaction Add Aldehyde at low temp. Workup Aqueous Workup & Extraction Wittig_Reaction->Workup Crude_Product Crude Product (this compound + TPPO) Workup->Crude_Product Purification_Step Purification (e.g., Chromatography) Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: Workflow for the synthesis of this compound.

Caption: Troubleshooting logic for low yield and byproduct formation.

References

Identification of byproducts in 6,6-Diphenylhex-5-enal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 6,6-Diphenylhex-5-enal. The information is tailored to address specific challenges that may be encountered during the synthesis, with a focus on the identification and management of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene.[1][2][3] In this specific synthesis, the ylide would be generated from a diphenylmethylphosphonium salt, which then reacts with a suitable four-carbon aldehyde synthon, such as 4-formylbutanoate, followed by subsequent functional group transformations to yield the target aldehyde.

Q2: What are the most common byproducts observed in the synthesis of this compound via the Wittig reaction?

The most prevalent byproduct is triphenylphosphine oxide (TPPO), which is formed from the phosphorus ylide reagent in stoichiometric amounts.[4] Other potential byproducts can include:

  • E/Z Isomers: The Wittig reaction can produce a mixture of (E)- and (Z)-6,6-Diphenylhex-5-enal isomers. The ratio of these isomers is dependent on the reaction conditions and the nature of the ylide.[5]

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of the starting aldehyde and the phosphonium salt or its corresponding ylide.

  • Side-products from the Aldehyde: Aldehydes can be prone to oxidation, polymerization, or other side reactions, especially under basic conditions.[2]

  • Betaine Adducts: Under certain conditions, particularly with lithium bases, the intermediate betaine can be stabilized, leading to the formation of side products.[6]

Q3: How can I minimize the formation of the E/Z isomers?

The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide.

  • Unstabilized ylides (e.g., those with simple alkyl substituents) tend to favor the formation of the (Z)-alkene.[5]

  • Stabilized ylides (e.g., those with electron-withdrawing groups) generally lead to the (E)-alkene.[5] For the synthesis of this compound, the ylide derived from a diphenylmethylphosphonium salt is considered semi-stabilized due to the phenyl groups. To influence the E/Z ratio, you can modify the reaction conditions, such as the choice of base and solvent. The Schlosser modification of the Wittig reaction can be employed to favor the (E)-alkene.[3]

Q4: How can I effectively remove triphenylphosphine oxide (TPPO) from the reaction mixture?

Triphenylphosphine oxide can be challenging to remove due to its moderate polarity and high boiling point.[4] Common purification methods include:

  • Column Chromatography: This is a very effective method for separating TPPO from the desired product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can effectively remove the more soluble TPPO.[4]

  • Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent by the addition of a polar solvent, or by forming a complex with metal salts (e.g., MgCl₂ or ZnCl₂).

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low to no product formation Incomplete ylide formation.Ensure the use of a strong, anhydrous base (e.g., n-BuLi, NaH, or KHMDS) and strictly anhydrous reaction conditions.
Steric hindrance from the bulky diphenylmethyl group.Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered phosphonium salt if the synthetic route allows.
Deactivation of the ylide.Ensure the absence of water, alcohols, or other protic sources in the reaction mixture, as these will quench the ylide.
Presence of a significant amount of a compound with a similar mass to the product, but different spectroscopic features. Formation of the E/Z isomer.Analyze the product mixture by ¹H NMR to determine the isomeric ratio. Optimize reaction conditions (base, solvent, temperature) to favor the desired isomer. Consider using the Schlosser modification for higher E-selectivity.[3]
Product appears to be a complex mixture with multiple spots on TLC. Multiple side reactions occurring.Lower the reaction temperature to minimize side reactions. Ensure slow addition of the ylide to the aldehyde. Check the purity of the starting materials.
Aldehyde starting material is unstable.Use freshly distilled or purified aldehyde. Consider protecting the aldehyde if it has other reactive functional groups.
Difficulty in separating the product from triphenylphosphine oxide (TPPO). Co-elution during column chromatography.Optimize the solvent system for chromatography. A gradient elution may be necessary.
Product and TPPO have similar solubility.Try a different crystallization solvent or a mixture of solvents. Consider converting TPPO to a more polar derivative by treatment with acid to facilitate its removal by extraction.

Experimental Protocols

General Protocol for Wittig Reaction:

  • Phosphonium Salt Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in an appropriate anhydrous solvent (e.g., toluene or THF). Add the corresponding diphenylmethyl halide (e.g., diphenylmethyl bromide) and stir the mixture at room temperature or with gentle heating until a white precipitate of the phosphonium salt forms. Isolate the salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

  • Ylide Formation: In a separate flame-dried flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF. Cool the suspension to the desired temperature (typically -78 °C to 0 °C). Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Allow the mixture to stir for a specified time to ensure complete ylide formation.

  • Wittig Reaction: To the freshly prepared ylide solution, slowly add a solution of the aldehyde (e.g., a protected 4-formylbutanoate) in anhydrous THF at the same low temperature.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Product and Byproduct Distribution under Different Reaction Conditions

EntryBaseSolventTemperature (°C)Product Yield (%)E:Z RatioTPPO (%)
1n-BuLiTHF-78 to rt7530:70>95
2NaHDMF0 to rt6550:50>95
3KHMDSToluene-78 to rt8020:80>95
4n-BuLi / PhLi (Schlosser)THF/DMPU-7870>95:5>95

Visualizations

Reaction_Pathway Diphenylmethyl Bromide Diphenylmethyl Bromide Phosphonium Salt Phosphonium Salt Diphenylmethyl Bromide->Phosphonium Salt + PPh₃ Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium Salt Phosphorus Ylide Phosphorus Ylide Phosphonium Salt->Phosphorus Ylide + Base Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Phosphorus Ylide Wittig Reaction Intermediate Wittig Reaction Intermediate Phosphorus Ylide->Wittig Reaction Intermediate 4-Formylbutanoate Ester 4-Formylbutanoate Ester 4-Formylbutanoate Ester->Wittig Reaction Intermediate Ester Precursor Ester Precursor Wittig Reaction Intermediate->Ester Precursor Triphenylphosphine Oxide Triphenylphosphine Oxide Wittig Reaction Intermediate->Triphenylphosphine Oxide Reduction/Oxidation Reduction/Oxidation Ester Precursor->Reduction/Oxidation This compound This compound Reduction/Oxidation->this compound

Caption: Proposed synthetic pathway for this compound via a Wittig reaction.

Troubleshooting_Workflow Start Low or No Product CheckYlide Ylide Formation Confirmed? Start->CheckYlide CheckConditions Reaction Conditions Optimal? CheckYlide->CheckConditions Yes Anhydrous Ensure Anhydrous Conditions Use Stronger Base CheckYlide->Anhydrous No CheckPurity Starting Materials Pure? CheckConditions->CheckPurity Yes IncreaseTempTime Increase Temperature/Time CheckConditions->IncreaseTempTime No PurifySM Purify/Distill Aldehyde CheckPurity->PurifySM No Success Product Obtained CheckPurity->Success Yes Anhydrous->CheckYlide Failure Re-evaluate Strategy Anhydrous->Failure IncreaseTempTime->CheckConditions IncreaseTempTime->Failure PurifySM->CheckPurity PurifySM->Failure

Caption: Troubleshooting workflow for low product yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the purification of crude 6,6-Diphenylhex-5-enal. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude this compound shows multiple spots on the TLC plate. What are the likely impurities?

When synthesizing this compound, particularly through a Wittig-type reaction, several impurities can be expected in the crude product. The most common of these include:

  • Unreacted Starting Materials: Depending on the specific synthetic route, these could include a phosphonium salt and an aldehyde or ketone.

  • Triphenylphosphine oxide: A common byproduct of the Wittig reaction.[1][2]

  • Oxidized Aldehyde: The aldehyde group in the product can be sensitive to oxidation, leading to the formation of the corresponding carboxylic acid, 6,6-Diphenylhex-5-enoic acid.[3]

  • Solvent Residues: Residual solvents from the reaction or workup.

Q2: How can I remove triphenylphosphine oxide from my product?

Triphenylphosphine oxide can often be removed by flash column chromatography. Due to its polarity, it tends to have a lower Rf value on silica gel compared to the desired product. Additionally, recrystallization can be effective if a suitable solvent system is found where the triphenylphosphine oxide has a significantly different solubility profile than this compound. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can be attempted prior to chromatography.

Q3: I suspect my product has partially oxidized to the carboxylic acid. How can I confirm this and remove the acidic impurity?

The presence of the carboxylic acid can be confirmed by techniques such as NMR (disappearance of the aldehyde proton signal and appearance of a carboxylic acid proton signal) or IR spectroscopy (presence of a broad O-H stretch).

To remove the acidic impurity, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer as a salt. The desired aldehyde will remain in the organic layer. It is crucial to then wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4) before removing the solvent.[3]

Q4: My purified product seems to be degrading over time. How can I improve its stability?

Aldehydes, especially unsaturated ones, can be prone to oxidation and polymerization. To improve the stability of purified this compound:

  • Storage Conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C).

  • Purity: Ensure high purity, as trace impurities can sometimes catalyze degradation.

  • Solvent-Free: Whenever possible, store the compound neat (solvent-free) after ensuring all volatile solvents have been removed under high vacuum.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a standard technique for purifying organic compounds based on their polarity.[4]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvent system (e.g., a mixture of hexane and ethyl acetate)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.3. A good starting point for a molecule like this compound would be a hexane:ethyl acetate gradient.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent if a gradient is being used.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility.[5][6]

Materials:

  • Crude this compound (assuming it is a solid at room temperature)

  • A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flasks, heating source, and filtration apparatus

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Impurity TypeLikely OriginRecommended Purification Method
Unreacted Aldehyde/KetoneStarting MaterialFlash Column Chromatography
Unreacted Phosphonium SaltStarting Material (Wittig)Filtration, Flash Column Chromatography
Triphenylphosphine oxideByproduct (Wittig)Flash Column Chromatography, Recrystallization
6,6-Diphenylhex-5-enoic acidProduct OxidationLiquid-Liquid Extraction (with base)
Polymerized ProductProduct DegradationFlash Column Chromatography (if soluble)

Visualizations

TroubleshootingWorkflow start Crude this compound tlc_nmr Analyze by TLC and/or NMR start->tlc_nmr single_spot Single Spot/Clean Spectrum? tlc_nmr->single_spot pure_product Pure Product (Proceed to characterization) single_spot->pure_product Yes multiple_spots Multiple Spots/ Impurity Peaks Present single_spot->multiple_spots No identify_impurities Identify Impurities (Rf, NMR shifts) multiple_spots->identify_impurities acidic_impurity Acidic Impurity Present? identify_impurities->acidic_impurity base_wash Aqueous Bicarbonate Wash acidic_impurity->base_wash Yes polar_impurities Polar/Non-polar Impurities? acidic_impurity->polar_impurities No check_purity1 Re-analyze Purity base_wash->check_purity1 check_purity1->polar_impurities chromatography Flash Column Chromatography polar_impurities->chromatography Yes solid_product Is Product a Solid? polar_impurities->solid_product No check_purity2 Re-analyze Purity chromatography->check_purity2 check_purity2->solid_product recrystallize Recrystallization solid_product->recrystallize Yes final_product Final Pure Product solid_product->final_product No recrystallize->final_product

Caption: Troubleshooting workflow for the purification of crude this compound.

PurificationMethods cluster_impurities Impurity Types cluster_techniques Purification Techniques starting_materials Starting Materials chromatography Flash Column Chromatography starting_materials->chromatography byproducts Reaction Byproducts (e.g., Triphenylphosphine oxide) byproducts->chromatography recrystallization Recrystallization byproducts->recrystallization degradation Degradation Products (e.g., Carboxylic Acid) degradation->chromatography extraction Liquid-Liquid Extraction degradation->extraction

References

Technical Support Center: Synthesis of 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6,6-Diphenylhex-5-enal. As a specialized α,β-unsaturated aldehyde, its synthesis can be approached through several established organic chemistry methodologies. This guide focuses on the most probable synthetic routes: the Wittig reaction, Aldol Condensation, and the oxidation of a corresponding allylic alcohol. Each section is designed to help researchers, scientists, and drug development professionals identify and resolve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Route 1: Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds, making it a strong candidate for the synthesis of this compound. This would likely involve the reaction of a phosphorus ylide with a suitable aldehyde.

FAQs:

  • Q1: My Wittig reaction yield is consistently low. What are the potential causes?

    • A1: Low yields in Wittig reactions can stem from several factors. Firstly, the phosphorus ylide may not be forming efficiently. This can be due to an insufficiently strong base for deprotonation of the phosphonium salt, or moisture in the reaction which can quench the ylide. Secondly, the aldehyde starting material might be impure or prone to self-condensation. Finally, steric hindrance on either the ylide or the aldehyde can significantly reduce reaction rates and yields.

  • Q2: I am observing the formation of triphenylphosphine oxide as a major byproduct, which is difficult to remove. How can I improve purification?

    • A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction. To facilitate its removal, several strategies can be employed. Precipitation by adding a non-polar solvent like hexane or ether and then filtering can be effective. Alternatively, column chromatography on silica gel is a standard purification method. A less common but effective method involves the conversion of triphenylphosphine oxide to a water-soluble derivative by treating the reaction mixture with a specific reagent, although this adds an extra step.

  • Q3: The stereochemistry of my product is not what I expected. How can I control the E/Z selectivity of the double bond?

    • A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (those without electron-withdrawing groups) typically favor the formation of the Z-alkene (cis).[1] Stabilized ylides, on the other hand, tend to give the E-alkene (trans) as the major product.[1][2] To control the stereochemistry, you may need to modify the structure of your ylide or use a related olefination reaction like the Horner-Wadsworth-Emmons reaction, which is known for its high E-selectivity.

Troubleshooting Table for Wittig Reaction

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete ylide formation.Use a stronger base (e.g., n-BuLi, NaH). Ensure anhydrous reaction conditions.
Impure aldehyde.Purify the aldehyde before use (e.g., distillation, chromatography).
Steric hindrance.Increase reaction temperature or use a less sterically hindered substrate if possible.
Difficult Purification Presence of triphenylphosphine oxide.Precipitate with a non-polar solvent. Use column chromatography.
Incorrect Stereochemistry Use of a non-stabilized or stabilized ylide.For E-alkene, use a stabilized ylide or Horner-Wadsworth-Emmons conditions. For Z-alkene, use a non-stabilized ylide.
Route 2: Aldol Condensation

An Aldol condensation approach would likely involve the reaction of a ketone with an aldehyde, followed by dehydration to form the α,β-unsaturated aldehyde.

FAQs:

  • Q1: My aldol condensation is producing a complex mixture of side products. What is causing this?

    • A1: Aldol condensations can be prone to side reactions, especially when using substrates with multiple acidic protons. Self-condensation of the aldehyde or ketone starting materials is a common issue.[3][4] To minimize side products, a directed aldol reaction is recommended. This involves the pre-formation of an enolate from one carbonyl compound before the addition of the second carbonyl compound. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can help ensure the quantitative formation of the desired enolate.[4]

  • Q2: The dehydration step of my aldol reaction is not proceeding to completion. How can I improve this?

    • A2: The elimination of water to form the α,β-unsaturated product can be facilitated by heat or by using acidic or basic conditions.[3] If the reaction is sluggish, increasing the temperature may be sufficient. Alternatively, adding a catalytic amount of a strong acid (like p-toluenesulfonic acid) or a stronger base can promote dehydration.

  • Q3: I am observing the retro-aldol reaction, leading to the decomposition of my product. How can I prevent this?

    • A3: The retro-aldol reaction is the reverse of the aldol addition and can be significant, especially at higher temperatures.[3] To prevent this, it is often best to perform the initial aldol addition at a low temperature (e.g., -78 °C) and then induce dehydration under conditions that favor the formation of the more stable conjugated system.

Troubleshooting Table for Aldol Condensation

Problem Possible Cause Suggested Solution
Multiple Products Self-condensation and cross-condensation reactions.Use a directed aldol approach by pre-forming the enolate with a strong base (e.g., LDA).
Incomplete Dehydration Insufficiently forcing conditions.Increase reaction temperature. Add a catalytic amount of acid or a stronger base.
Product Decomposition Retro-aldol reaction.Perform the initial aldol addition at low temperature.
Route 3: Oxidation of Allylic Alcohol

This route would involve the synthesis of the corresponding allylic alcohol, 6,6-diphenylhex-5-en-1-ol, followed by its selective oxidation to the aldehyde.

FAQs:

  • Q1: The oxidation of my allylic alcohol is leading to over-oxidation to the carboxylic acid. How can I prevent this?

    • A1: Over-oxidation is a common problem when using strong oxidizing agents. To selectively obtain the aldehyde, milder reagents are necessary. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation.[5][6] Other modern and often more efficient reagents include Dess-Martin periodinane (DMP) and Swern oxidation conditions.[5][7]

  • Q2: My oxidation reaction is incomplete, and I am recovering a significant amount of starting alcohol. What can I do?

    • A2: Incomplete oxidation can be due to several factors. The oxidizing agent may have degraded, so using a fresh batch is recommended. The stoichiometry of the oxidant may also be insufficient; using a slight excess can help drive the reaction to completion. Finally, the reaction time or temperature may need to be optimized.

  • Q3: Are there any chemoselectivity issues I should be aware of with this oxidation?

    • A3: Yes, if your molecule contains other oxidizable functional groups, such as other primary or secondary alcohols, chemoselectivity can be a concern. Reagents like manganese dioxide (MnO2) are known for their high selectivity in oxidizing allylic and benzylic alcohols over saturated alcohols.[6]

Troubleshooting Table for Oxidation of Allylic Alcohol

Problem Possible Cause Suggested Solution
Over-oxidation to Carboxylic Acid Oxidizing agent is too strong.Use a milder oxidant such as PCC, DMP, or Swern conditions.
Incomplete Reaction Degraded or insufficient oxidant.Use a fresh batch of the oxidizing agent. Use a slight excess of the oxidant.
Suboptimal reaction conditions.Increase reaction time or temperature as appropriate for the chosen oxidant.
Lack of Chemoselectivity Presence of other oxidizable groups.Use a highly selective oxidant like MnO2 for allylic alcohols.

Experimental Protocols

General Protocol for a Wittig Reaction:

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath. Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Stir the mixture for 30-60 minutes at this temperature.

  • Reaction with Aldehyde: Dissolve the aldehyde starting material in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for a Directed Aldol Condensation:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in anhydrous THF and cool to -78 °C. Slowly add a solution of the ketone starting material in anhydrous THF to the LDA solution. Stir for 30-60 minutes to ensure complete enolate formation.

  • Reaction with Aldehyde: Add a solution of the aldehyde starting material in anhydrous THF to the enolate solution at -78 °C. Stir for 1-2 hours at this temperature.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Dehydration and Purification: Extract the product with an organic solvent. The dehydration can sometimes occur during work-up or may require heating the crude product with a catalytic amount of acid. Purify the resulting α,β-unsaturated aldehyde by column chromatography.

General Protocol for Dess-Martin Periodinane (DMP) Oxidation:

  • Reaction Setup: In a round-bottom flask, dissolve the allylic alcohol in a suitable solvent, typically dichloromethane (DCM).

  • Addition of Oxidant: Add Dess-Martin periodinane (DMP) to the solution in one portion. The reaction is often run at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. These reactions are often complete within a few hours.

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.

Visualizations

Plausible Synthetic Pathway: Wittig Reaction

Wittig_Synthesis cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium_Salt Triphenylphosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde Aldehyde Precursor Product This compound Ylide->Product Aldehyde->Product Byproduct Triphenylphosphine Oxide

Caption: Plausible Wittig reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_wittig Wittig Troubleshooting cluster_aldol Aldol Troubleshooting cluster_oxidation Oxidation Troubleshooting Start Low Yield or Impure Product Identify_Route Identify Synthetic Route Start->Identify_Route Wittig Wittig Reaction Identify_Route->Wittig Route 1 Aldol Aldol Condensation Identify_Route->Aldol Route 2 Oxidation Oxidation Identify_Route->Oxidation Route 3 W_Check_Ylide Check Ylide Formation (Base, Anhydrous Cond.) Wittig->W_Check_Ylide A_Check_Side_Rxns Minimize Side Reactions (Directed Aldol) Aldol->A_Check_Side_Rxns O_Check_Overoxidation Prevent Over-oxidation (Mild Reagent) Oxidation->O_Check_Overoxidation W_Check_Aldehyde Check Aldehyde Purity W_Check_Ylide->W_Check_Aldehyde W_Check_Purification Optimize Purification (Remove Byproduct) W_Check_Aldehyde->W_Check_Purification A_Check_Dehydration Optimize Dehydration (Heat, Catalyst) A_Check_Side_Rxns->A_Check_Dehydration A_Check_Retro Prevent Retro-Aldol (Low Temperature) A_Check_Dehydration->A_Check_Retro O_Check_Completion Ensure Complete Reaction (Fresh Reagent, Stoichiometry) O_Check_Overoxidation->O_Check_Completion O_Check_Selectivity Address Chemoselectivity (Selective Reagent) O_Check_Completion->O_Check_Selectivity

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Preventing decomposition of 6,6-Diphenylhex-5-enal during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6,6-Diphenylhex-5-enal during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound decomposition during workup?

A1: this compound is susceptible to decomposition through several pathways due to its α,β-unsaturated aldehyde functionality. The primary causes include:

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially when exposed to air (oxygen) or other oxidizing agents. This process can be accelerated under basic conditions.[1][2][3][4]

  • Acid-Catalyzed Reactions: In the presence of acid, the compound can undergo reactions such as hydration of the double bond, acetal formation (if alcohols are present), or polymerization.[5][6][7][8][9] Acid catalyzes the formation of an enol, which can participate in various side reactions.[6][7][8][9]

  • Base-Catalyzed Reactions: Basic conditions can promote aldol condensation reactions, where the enolate of the aldehyde attacks another aldehyde molecule, leading to dimers or polymers.[7][10]

  • Sensitivity to Air and Moisture: Similar to other α,β-unsaturated aldehydes, this compound can be unstable in the presence of moist air, potentially leading to hydration or oxidation.[11][12]

Q2: I observe a new, less polar spot on my TLC plate after aqueous workup. What could it be?

A2: A less polar spot could indicate the formation of byproducts from self-condensation or other side reactions. Under acidic or basic conditions, this compound can react with itself. If an alcohol was used as a solvent or was present in the reaction mixture, the formation of a more stable and less polar acetal is also a possibility, especially if acidic conditions were employed during workup.

Q3: My final product shows a broad peak in the NMR spectrum around 3-4 ppm and a reduced aldehyde proton signal. What is happening?

A3: A broad peak in the 3-4 ppm region, coupled with a decrease in the aldehyde signal, may suggest the formation of hydrates or hemiacetals if water or alcohols are present in your solvents. It could also indicate the onset of polymerization. It is crucial to use dry solvents and minimize contact with water during the workup and purification steps.

Troubleshooting Guides

Issue 1: Low yield of this compound after extraction and concentration.
Potential Cause Troubleshooting Step Rationale
Oxidation - Degas all aqueous solutions (e.g., by bubbling with nitrogen or argon) before use.- Work under an inert atmosphere (N₂ or Ar) as much as possible.- Add a mild antioxidant like a small amount of BHT (butylated hydroxytoluene) to the organic extracts before concentration.Minimizes contact with atmospheric oxygen, a primary oxidizing agent for aldehydes.[2][3] BHT is a radical scavenger that can inhibit autoxidation.
Acid/Base Sensitivity - Use a neutral aqueous wash (e.g., saturated NaCl solution - brine) instead of acidic or basic washes.- If an acid or base wash is necessary, perform it quickly at low temperatures (0-5 °C) and immediately follow with a brine wash to neutrality.Avoids acid or base-catalyzed side reactions such as aldol condensations or hydration.[6][7][10]
Emulsion Formation - If an emulsion forms during extraction, add more brine or a small amount of a different organic solvent to break it.Prolonged contact with the aqueous phase, especially if not perfectly neutral, can lead to decomposition.
Evaporation Temperature - Concentrate the organic extracts at low temperature using a rotary evaporator with a water bath temperature not exceeding 30-35 °C.Higher temperatures can promote decomposition and polymerization.
Issue 2: Impurities observed after column chromatography.
Potential Cause Troubleshooting Step Rationale
Silica Gel Acidity - Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) and then packing the column.- Alternatively, use deactivated silica gel (prepared by adding a small percentage of water).Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds on the column.
Solvent Purity - Use high-purity, freshly opened, or distilled solvents for chromatography.- Avoid chlorinated solvents if possible, as they can contain traces of HCl.Impurities in solvents, such as peroxides in aged ethers or acid in chlorinated solvents, can degrade the product.
Prolonged Chromatography Time - Use flash chromatography with sufficient pressure to minimize the time the compound spends on the column.- Choose a solvent system that provides good separation with a reasonable retention factor (Rf) of 0.2-0.4.Minimizing contact time with the stationary phase reduces the opportunity for on-column decomposition.
Air Oxidation on Column - If possible, run the column under a slight positive pressure of an inert gas.Prevents air from being drawn through the column, which can cause oxidation.

Experimental Protocols

Recommended Workup Protocol for this compound
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding a pre-cooled, degassed saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the mixture with a non-polar organic solvent such as diethyl ether or a mixture of hexanes and ethyl acetate.[13] Avoid chlorinated solvents. Perform the extraction quickly.

  • Washing: Wash the combined organic layers sequentially with:

    • Degassed, saturated aqueous NaHCO₃ (if the reaction was acidic).

    • Degassed water.

    • Degassed brine.

    • Ensure each wash is performed swiftly and at a low temperature.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (≤ 30-35 °C).

  • Storage: Store the crude product under an inert atmosphere at a low temperature (-20 °C) until further purification.

Purification via Bisulfite Adduct Formation

For challenging purifications where the aldehyde is contaminated with non-aldehydic impurities, the following protocol can be employed:[13][14][15][16]

  • Adduct Formation: Dissolve the crude this compound in a water-miscible solvent like THF or methanol.[13][16] Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde will react to form a water-soluble bisulfite adduct.

  • Extraction of Impurities: Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether) to remove non-aldehydic impurities. The bisulfite adduct will remain in the aqueous layer.

  • Regeneration of Aldehyde: Separate the aqueous layer, cool it to 0 °C, and add a strong base (e.g., 10 M NaOH) until the solution is strongly basic. This will reverse the reaction and regenerate the aldehyde.

  • Final Extraction: Extract the regenerated aldehyde from the aqueous layer with fresh organic solvent.

  • Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

Visualizations

Recommended_Workup_Workflow Recommended Workup Workflow for this compound reaction Reaction Mixture quench Quench at 0°C (Saturated aq. NH4Cl, degassed) reaction->quench extract Extract (e.g., Diethyl Ether) quench->extract wash_bicarb Wash (Saturated aq. NaHCO3, degassed) extract->wash_bicarb wash_water Wash (Water, degassed) wash_bicarb->wash_water wash_brine Wash (Brine, degassed) wash_water->wash_brine dry Dry (Anhydrous Na2SO4) wash_brine->dry filter_concentrate Filter and Concentrate (≤ 30-35°C) dry->filter_concentrate pure_product Purified this compound filter_concentrate->pure_product

Caption: A flowchart of the recommended workup procedure.

Decomposition_Pathways Potential Decomposition Pathways of this compound start This compound oxidation Oxidation (Carboxylic Acid) start->oxidation [O], Air, Base acid_reaction Acid-Catalyzed Reactions (e.g., Hydration, Polymerization) start->acid_reaction H+ base_reaction Base-Catalyzed Reactions (e.g., Aldol Condensation) start->base_reaction OH-

Caption: Major decomposition pathways for the target compound.

References

Catalyst selection for efficient 6,6-Diphenylhex-5-enal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 6,6-Diphenylhex-5-enal

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the synthesis of this compound, focusing on catalyst selection for the hydroformylation of 1,1-diphenyl-1-pentene.

Frequently Asked Questions (FAQs) on Catalyst Selection

Q1: What is the most common and effective catalytic system for the synthesis of this compound via hydroformylation?

A1: The most prevalent and effective catalysts for hydroformylation are based on rhodium complexes.[1][2] While cobalt was historically used, rhodium catalysts, particularly when modified with phosphine ligands, offer superior activity, selectivity, and operate under milder conditions.[1][2] For the synthesis of this compound from 1,1-diphenyl-1-pentene, a rhodium(I) precursor like Rh(CO)2(acac) or [Rh(COD)Cl]2 in combination with a suitable phosphine or phosphite ligand is the recommended starting point.

Q2: How does the choice of ligand influence the regioselectivity of the hydroformylation reaction?

A2: The ligand plays a crucial role in directing the regioselectivity, determining whether the linear (desired) or branched aldehyde is the major product. The electronic and steric properties of the ligand are key factors.[3]

  • Steric Hindrance: Bulky ligands tend to favor the formation of the linear aldehyde by sterically hindering the approach of the rhodium catalyst to the internal carbon of the double bond.

  • Electronic Effects: Ligands with high π-acidity can lead to high rates of hydroformylation.[4] The electronic properties of the ligand can also influence the l/b (linear/branched) ratio.[3][4]

Q3: Which types of ligands are recommended for maximizing the yield of the linear aldehyde, this compound?

A3: For maximizing the yield of the linear aldehyde from a 1,1-disubstituted alkene like 1,1-diphenyl-1-pentene, bisphosphine ligands are often a good choice. Rhodium complexes with certain bidentate phosphorus amidite ligands have shown high regioselectivity for the linear aldehyde.[4] Arylphosphine ligands are also known to significantly improve the ratio of linear to branched products.[2] An excess of a monodentate phosphine ligand like triphenylphosphine is often used to favor the formation of the active catalyst species that leads to the linear product.[5]

Q4: Are there any non-rhodium based catalysts that could be considered?

A4: While rhodium is dominant, cobalt-based catalysts can also be used for hydroformylation.[6][7] However, they typically require harsher reaction conditions (higher temperatures and pressures) and may offer lower selectivity compared to modern rhodium-phosphine systems.[1] Recent research has also explored single-atom catalysts and bimetallic systems (e.g., Co-Ru) which have shown promise in improving activity and selectivity.[8]

Troubleshooting Guide

Q1: My reaction is showing low conversion of the starting alkene. What are the possible causes and solutions?

A1: Low conversion can be due to several factors:

  • Catalyst Deactivation: The presence of impurities like hydroperoxides in the alkene can oxidize the phosphine ligands, leading to a less active catalyst.[5] Ensure the starting material is pure.

  • Insufficient Catalyst Loading: The catalyst-to-substrate ratio might be too low. A typical loading for a rhodium precursor is in the range of 0.1 mol%.

  • Suboptimal Reaction Conditions: The temperature and pressure of syngas (CO/H2) might not be optimal. For rhodium catalysts, temperatures typically range from 70-100°C and pressures from 10-20 atm.[5]

  • Poorly Chosen Ligand: Some ligands can lead to slower reaction rates.[9]

Q2: The main product of my reaction is the branched aldehyde, not the desired linear this compound. How can I improve the regioselectivity?

A2: Poor regioselectivity is a common issue. Consider the following adjustments:

  • Ligand Modification: As discussed in the FAQ, the ligand has a significant impact on regioselectivity. Switching to a bulkier ligand or a bisphosphine ligand can increase the yield of the linear product.

  • Ligand-to-Metal Ratio: For monodentate ligands like triphenylphosphine, using a 10-20 fold excess relative to the rhodium precursor is necessary to favor the formation of the species that leads to the linear aldehyde.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the linear product.

Q3: I am observing significant amounts of side products, such as the corresponding alkane or isomerized alkenes. What can be done to minimize these?

A3: The formation of side products is often related to the catalyst system and reaction conditions:

  • Hydrogenation: The formation of the corresponding alkane is due to a competing hydrogenation reaction. This can sometimes be suppressed by adjusting the H2/CO ratio in the syngas.

  • Isomerization: Isomerization of the starting alkene can be a problem, especially with less selective catalysts. The choice of ligand is critical here; some ligands can promote isomerization more than others.[4]

Data Presentation

Table 1: Influence of Ligand Type on Rhodium-Catalyzed Hydroformylation

Ligand TypeGeneral CharacteristicsExpected Outcome for 1,1-Disubstituted AlkenesKey Considerations
Monodentate Phosphines (e.g., PPh3) Well-balanced electronic and steric properties.[1]Moderate to good selectivity for the linear aldehyde, but requires a large excess of the ligand.[5]The ratio of ligand to rhodium is crucial for selectivity.[5]
Bisphosphines Bidentate ligands that can chelate to the metal center.Generally high selectivity for the linear aldehyde.[3]The "bite angle" of the ligand can significantly influence activity and selectivity.
Phosphites Strong π-acceptors.Can lead to very active catalysts.[4]Bulky phosphites can be very effective for producing linear aldehydes.[5]
Phosphine Oxides Can be used as ligands in some systems.Have been shown to achieve high regioselectivities under certain conditions.[10]May require different reaction conditions compared to traditional phosphine ligands.

Experimental Protocols

General Protocol for the Hydroformylation of 1,1-diphenyl-1-pentene

Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions and safety procedures.

  • Reactor Setup: A high-pressure stainless steel autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with 1,1-diphenyl-1-pentene (1.0 eq), the rhodium precursor (e.g., Rh(CO)2(acac), 0.1 mol%), and the chosen phosphine ligand (e.g., triphenylphosphine, 2 mol% if using a 20-fold excess relative to Rh) in a deoxygenated solvent such as toluene or benzene.

  • Purging: The autoclave is sealed and purged several times with nitrogen, followed by purging with syngas (a 1:1 mixture of CO and H2).

  • Reaction: The reactor is pressurized with syngas to the desired pressure (e.g., 20 atm) and heated to the reaction temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC or TLC.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), the reactor is cooled to room temperature and the excess gas is carefully vented. The reaction mixture is then concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to isolate the this compound.

Visualizations

Hydroformylation_Cycle A Active Catalyst HRh(CO)L2 B Alkene Complex A->B + Alkene - L C Alkyl-Rh Complex B->C Migratory Insertion D Acyl-Rh Complex C->D + CO E Product Formation D->E + H2 (Oxidative Addition) E->A Reductive Elimination + Aldehyde Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Conversion Low Conversion Problem->Low_Conversion Low Yield Poor_Selectivity Poor Regioselectivity Problem->Poor_Selectivity Branched Product Side_Products Side Products Problem->Side_Products Hydrogenation/ Isomerization Check_Purity Check Alkene Purity Low_Conversion->Check_Purity Change_Ligand Change Ligand (e.g., bulkier, bidentate) Poor_Selectivity->Change_Ligand Adjust_Syngas Adjust H2/CO Ratio Side_Products->Adjust_Syngas Increase_Catalyst Increase Catalyst Loading Check_Purity->Increase_Catalyst Optimize_Conditions Optimize T & P Increase_Catalyst->Optimize_Conditions End Problem Solved Optimize_Conditions->End Adjust_Ratio Adjust Ligand/Rh Ratio Change_Ligand->Adjust_Ratio Adjust_Ratio->End Adjust_Syngas->Change_Ligand

References

Technical Support Center: Production of 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 6,6-Diphenylhex-5-enal. This valuable intermediate is a key building block in the synthesis of various pharmaceutical compounds, including the asthma medication Tipelukast.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The two primary retrosynthetic disconnections for this compound suggest either a Wittig-type reaction or a Grignard reaction followed by oxidation.

  • Route A: Wittig Reaction. This approach involves the reaction of a diphenylmethylphosphonium ylide with a protected 5-oxopentanal derivative. The ylide is typically generated in situ from diphenylmethyltriphenylphosphonium halide and a strong base.

  • Route B: Grignard Reaction followed by Oxidation. This route utilizes the addition of a diphenylmethylmagnesium halide to a suitable protected 4-pentenal derivative to form the precursor alcohol, 6,6-diphenylhex-5-en-1-ol. Subsequent oxidation of this alcohol yields the target aldehyde.

Q2: What are the main challenges in scaling up the Wittig reaction for this synthesis?

A2: Scaling up the Wittig reaction presents several challenges.[1] These include:

  • Stoichiometric Triphenylphosphine Oxide Byproduct: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which can complicate purification on a large scale.

  • Ylide Generation: The use of strong, pyrophoric bases like n-butyllithium for ylide generation requires stringent safety precautions and specialized equipment for large-scale operations.

  • Stereoselectivity: Controlling the E/Z stereoselectivity of the double bond can be challenging and may require careful optimization of reaction conditions.

Q3: What are the critical parameters to control during the Grignard reaction at scale?

A3: Successful scale-up of the Grignard reaction requires careful control over several parameters:

  • Initiation: Initiating the Grignard reaction can be difficult on a large scale. Ensuring anhydrous conditions and proper activation of magnesium are critical.

  • Exothermicity: The Grignard reaction is highly exothermic. Efficient heat transfer and temperature control are crucial to prevent runaway reactions.

  • Reagent Addition: Slow and controlled addition of the electrophile is necessary to maintain a safe reaction temperature and minimize side reactions.

Q4: How can I minimize the over-oxidation of this compound to the corresponding carboxylic acid during the oxidation step?

A4: Over-oxidation is a common issue when preparing aldehydes.[2][3][4][5] To minimize this:

  • Choice of Oxidizing Agent: Use mild and selective oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.[2][4]

  • Reaction Conditions: Maintain strict temperature control, as higher temperatures can promote over-oxidation.

  • Monitoring: Closely monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting alcohol is consumed.

Troubleshooting Guides

Wittig Reaction Route
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation - Incomplete ylide formation.- Inactive aldehyde (e.g., polymerized).- Insufficient reaction time or temperature.- Ensure anhydrous conditions for ylide generation.- Use a freshly prepared or purified aldehyde.- Titrate the organolithium base before use.- Increase reaction time or temperature incrementally.
Difficult Purification (Triphenylphosphine Oxide Removal) - Co-crystallization with the product.- Similar solubility profile.- Optimize crystallization solvent to favor precipitation of one component.- Employ column chromatography with a suitable solvent system.- Consider using a catalytic Wittig reaction to reduce the amount of phosphine oxide byproduct.[1]
Poor Stereoselectivity (Unfavorable E/Z Ratio) - Non-stabilized ylide used.- Reaction conditions favoring the kinetic product.- Use a stabilized ylide if possible, which often favors the E-isomer.- Employ the Schlosser modification of the Wittig reaction for higher E-selectivity.
Grignard Reaction and Oxidation Route
Issue Possible Cause(s) Troubleshooting Steps
Grignard Reaction Fails to Initiate - Wet solvent or glassware.- Inactive magnesium turnings.- Thoroughly dry all glassware and solvents.- Activate magnesium with a small amount of iodine or 1,2-dibromoethane.
Low Yield of Alcohol Precursor - Wurtz coupling of the Grignard reagent.- Reaction with atmospheric moisture or CO2.- Maintain a positive pressure of an inert gas (e.g., nitrogen, argon).- Add the electrophile slowly to the Grignard reagent at a low temperature.
Formation of Carboxylic Acid Byproduct During Oxidation - Over-oxidation by the oxidizing agent.- Reaction temperature too high.- Use a milder oxidizing agent (PCC, DMP, Swern).- Maintain strict temperature control, often at or below room temperature.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Incomplete Oxidation - Insufficient amount of oxidizing agent.- Low reaction temperature or short reaction time.- Use a slight excess of the oxidizing agent.- Gradually increase the reaction temperature or time while monitoring for over-oxidation.

Experimental Protocols

Protocol 1: Synthesis of 6,6-diphenylhex-5-en-1-ol via Grignard Reaction

This protocol outlines the synthesis of the alcohol precursor to this compound.

Materials:

  • Diphenylmethyl chloride

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 4-Pentyn-1-ol

  • Ethylmagnesium bromide (for deprotonation)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel under an inert atmosphere, add magnesium turnings. Add a solution of diphenylmethyl chloride in anhydrous THF dropwise to the magnesium turnings. If the reaction does not initiate, add a small crystal of iodine. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at reflux for 1 hour.

  • Deprotonation of Alkyne: In a separate flask under an inert atmosphere, dissolve 4-pentyn-1-ol in anhydrous THF and cool to 0 °C. Add a solution of ethylmagnesium bromide dropwise and stir for 30 minutes at 0 °C.

  • Coupling Reaction: Add the freshly prepared diphenylmethylmagnesium chloride solution to the deprotonated 4-pentyn-1-ol solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 6,6-diphenylhex-5-en-1-ol.

Protocol 2: Oxidation of 6,6-diphenylhex-5-en-1-ol to this compound

This protocol describes the selective oxidation of the alcohol to the desired aldehyde.

Materials:

  • 6,6-diphenylhex-5-en-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 6,6-diphenylhex-5-en-1-ol in anhydrous DCM.

  • Oxidation: Add PCC in one portion to the stirred solution. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Visualizations

experimental_workflow cluster_grignard Grignard Route cluster_oxidation Oxidation cluster_wittig Wittig Route diphenylmethyl_halide Diphenylmethyl Halide grignard_reagent Diphenylmethylmagnesium Halide diphenylmethyl_halide->grignard_reagent THF magnesium Mg magnesium->grignard_reagent alcohol_precursor 6,6-Diphenylhex-5-en-1-ol grignard_reagent->alcohol_precursor pentenal_derivative Protected 4-Pentenal Derivative pentenal_derivative->alcohol_precursor final_product This compound alcohol_precursor->final_product oxidizing_agent PCC / DMP / Swern oxidizing_agent->final_product diphenylmethyl_phosphonium Diphenylmethylphosphonium Salt ylide Diphenylmethylide diphenylmethyl_phosphonium->ylide strong_base Strong Base (e.g., n-BuLi) strong_base->ylide ylide->final_product oxopentanal_derivative Protected 5-Oxopentanal Derivative oxopentanal_derivative->final_product

Caption: Synthetic routes to this compound.

troubleshooting_logic start Low Yield in Grignard Reaction check_initiation Did the reaction initiate? start->check_initiation check_anhydrous Are conditions anhydrous? check_initiation->check_anhydrous Yes activate_mg Activate Mg with iodine or 1,2-dibromoethane check_initiation->activate_mg No check_reagents Are reagents pure? check_anhydrous->check_reagents Yes dry_glassware Flame-dry glassware and distill solvents check_anhydrous->dry_glassware No purify_reagents Purify starting materials check_reagents->purify_reagents No proceed Reaction proceeds check_reagents->proceed Yes activate_mg->proceed dry_glassware->proceed purify_reagents->proceed

Caption: Troubleshooting logic for low Grignard reaction yield.

References

Technical Support Center: Purification of 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6,6-Diphenylhex-5-enal. The following information is based on generally accepted purification methodologies for aldehydes and compounds synthesized via common organic reactions, such as the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude sample of this compound, assuming a Wittig reaction synthesis?

A1: Assuming a synthesis route involving a Wittig reaction between a suitable phosphonium ylide and a ketone or aldehyde, the most probable impurities include:

  • Triphenylphosphine oxide (TPPO): A common byproduct of the Wittig reaction.

  • Unreacted starting materials: This could include an aldehyde or ketone and the phosphonium salt.

  • Side-reaction products: Depending on the specific reaction conditions, other related products may be formed.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: What is the first step I should take to purify my crude this compound?

A2: A simple aqueous work-up is a good starting point. This typically involves dissolving the crude product in an organic solvent (like diethyl ether or ethyl acetate) and washing it with water and brine. To remove acidic impurities, you can wash with a mild base like a 10% sodium bicarbonate solution.[1]

Q3: My this compound sample is an oil. Can I still use recrystallization?

A3: Recrystallization is a purification technique for solid compounds.[2] If your product is an oil, it will not crystallize under normal conditions. In this case, other purification methods such as column chromatography or distillation (if the compound is thermally stable and has a suitable boiling point) would be more appropriate.

Q4: How can I effectively remove triphenylphosphine oxide (TPPO)?

A4: Triphenylphosphine oxide can often be removed by exploiting its solubility characteristics. It is relatively non-polar but can sometimes be crystallized out from a non-polar solvent mixture like ether/pentane or ether/hexane. Alternatively, complexation with zinc chloride can facilitate its removal by precipitation. For non-polar compounds, silica gel filtration with a non-polar eluent can also be effective, as the more polar TPPO will be retained on the silica.

Q5: Is this compound stable to air exposure?

A5: Aldehydes are susceptible to oxidation to carboxylic acids upon exposure to air.[1] It is advisable to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) and to keep it refrigerated to minimize degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Product is contaminated with a significant amount of a polar impurity. The impurity is likely triphenylphosphine oxide (TPPO) from a Wittig reaction.1. Crystallization: Dissolve the crude mixture in a minimal amount of diethyl ether and add pentane or hexane until the solution becomes cloudy. Cool the mixture to induce crystallization of TPPO, then filter. 2. Complexation: Dissolve the crude product in ethanol and add zinc chloride. Stir for 1-2 hours to form a complex with TPPO, which will precipitate and can be removed by filtration. 3. Column Chromatography: If the product is non-polar, use a non-polar eluent (e.g., hexane/ethyl acetate mixture). The more polar TPPO will have a lower Rf and will elute later.
After aqueous work-up, the product still contains acidic impurities. The acidic impurities were not fully neutralized or extracted.Wash the organic layer with a saturated solution of sodium bicarbonate.[1] If emulsions form, add a small amount of brine to help break them.
The purified product degrades over time. The aldehyde functionality is oxidizing to a carboxylic acid.Store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed container at low temperatures (e.g., in a refrigerator or freezer).
Column chromatography results in poor separation. The chosen solvent system is not optimal for separating the product from impurities.Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system before running a column. An ideal Rf value for the desired compound is typically around 0.3-0.4 for good separation.
The product is an oil and cannot be purified by recrystallization. The compound is not a solid at room temperature.Utilize other purification techniques such as flash column chromatography or distillation (if the compound is thermally stable).

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

This method is effective for separating aldehydes from other non-aldehyde impurities.

  • Dissolution: Dissolve the crude this compound in a water-miscible organic solvent such as methanol, THF, or DMF.

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the dissolved crude product. Shake the mixture vigorously for at least 30 seconds. The aldehyde will react with the bisulfite to form a water-soluble adduct.

  • Extraction: Add an immiscible organic solvent (e.g., hexanes or a mixture of hexanes and dichloromethane) and water to the mixture and transfer to a separatory funnel. Shake and allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer, while other organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the aldehyde adduct.

  • Recovery of Aldehyde: To recover the purified aldehyde, add a strong base (e.g., 50% sodium hydroxide) to the aqueous layer until it is strongly basic. This will reverse the reaction and regenerate the aldehyde. Extract the aqueous layer with an organic solvent to recover the purified this compound.

  • Final Wash and Drying: Wash the organic layer containing the purified product with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a common and effective method for purifying organic compounds.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between this compound and its impurities. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column under positive pressure (using air or nitrogen).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting Workflow for Purification of this compound

Purification_Workflow start Crude this compound aqueous_workup Aqueous Work-up (Wash with H2O, NaHCO3, brine) start->aqueous_workup check_purity Check Purity (TLC, NMR) aqueous_workup->check_purity is_pure Pure Product check_purity->is_pure Yes is_impure Impurities Present check_purity->is_impure No identify_impurities Identify Impurities (e.g., TPPO, starting materials) is_impure->identify_impurities column_chromatography Flash Column Chromatography identify_impurities->column_chromatography Mixture of Impurities bisulfite_extraction Bisulfite Extraction identify_impurities->bisulfite_extraction Aldehyde-specific purification needed recrystallization Recrystallization (if solid) identify_impurities->recrystallization Crystalline Impurities final_purity_check Final Purity Check column_chromatography->final_purity_check bisulfite_extraction->final_purity_check recrystallization->final_purity_check final_purity_check->is_pure Pure final_purity_check->identify_impurities Still Impure

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Validation & Comparative

Unveiling the Reactivity Landscape of Enals: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of organic synthesis and drug development, understanding the reactivity of functional groups is paramount. This guide offers a comprehensive comparison of the reactivity of 6,6-Diphenylhex-5-enal with other α,β-unsaturated aldehydes (enals). By examining the interplay of electronic and steric effects, this document provides researchers, scientists, and drug development professionals with a predictive framework for enal reactivity, supported by available experimental data for analogous compounds.

Introduction to Enal Reactivity

Enals are characterized by a carbon-carbon double bond in conjugation with an aldehyde group. This arrangement creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). Nucleophilic attack at C1 is termed 1,2-addition, while attack at C3 is known as 1,4-addition or conjugate addition (Michael addition). The preferred pathway is dictated by the nature of the nucleophile (hard vs. soft) and the structure of the enal itself.

Hard nucleophiles , such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition due to the highly polarized carbonyl bond. In contrast, soft nucleophiles , like Gilman cuprates, enamines, and thiols, preferentially undergo 1,4-addition to the "softer" β-carbon.

The Unique Case of this compound

Furthermore, the phenyl groups can exert electronic effects. Through resonance, they can delocalize the partial positive charge at the β-carbon, potentially reducing its electrophilicity compared to less substituted enals. Consequently, this compound is predicted to be less reactive towards conjugate addition than simpler enals like crotonaldehyde.

Comparative Reactivity with Other Enals

To provide a quantitative perspective, we can examine the reactivity of structurally related enals for which experimental data is available. Cinnamaldehyde and crotonaldehyde serve as excellent benchmarks for understanding the impact of substitution on enal reactivity.

EnalStructureKey Structural FeaturesExpected Impact on Reactivity
This compound Two phenyl groups at the β-carbon.Significant steric hindrance at the β-carbon; potential electronic deactivation of the β-carbon. Favors 1,2-addition, less reactive in 1,4-addition.
Cinnamaldehyde Phenyl group at the β-carbon.Moderate steric hindrance at the β-carbon; phenyl group can delocalize charge. Generally less reactive than crotonaldehyde in conjugate additions.
Crotonaldehyde Methyl group at the β-carbon.Minimal steric hindrance at the β-carbon; methyl group is weakly electron-donating. Generally more reactive towards conjugate addition than cinnamaldehyde.

Experimental Data: Michael Addition of Thiols

A study investigating the kinetics of the Michael addition of thiols to various α,β-unsaturated carbonyl compounds provides valuable quantitative data for comparing the reactivity of different enals. The second-order rate constants (k₂) for the reaction of N-acetylcysteine (N-Ac-Cys) with acrolein and crotonaldehyde were determined, highlighting the influence of β-substitution.

EnalSecond-Order Rate Constant (k₂) with N-Ac-Cys (M⁻¹s⁻¹)
Acrolein>250-fold higher than other tested compounds
CrotonaldehydeSignificantly lower than acrolein

Data from a study on the kinetic assessment of Michael addition reactions of α,β-unsaturated carbonyl compounds to amino acid and protein thiols.[1]

The significantly higher reactivity of acrolein, which is unsubstituted at the β-carbon, underscores the impact of steric hindrance. The methyl group in crotonaldehyde, while small, is sufficient to reduce the reaction rate considerably. This trend strongly supports the prediction that the two bulky phenyl groups in this compound would lead to a dramatically lower rate of conjugate addition compared to both acrolein and crotonaldehyde.

Experimental Protocols

General Procedure for Michael Addition of Thiols to Enals

The following is a generalized protocol based on methods for studying the kinetics of Michael additions.

Materials:

  • α,β-Unsaturated aldehyde (enal)

  • Thiol (e.g., N-acetylcysteine)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer or HPLC for monitoring the reaction.

Procedure:

  • Prepare stock solutions of the enal and the thiol in the chosen buffer.

  • Equilibrate the solutions to the desired reaction temperature.

  • Initiate the reaction by mixing the enal and thiol solutions in a cuvette or reaction vial.

  • Monitor the disappearance of the enal or the formation of the adduct over time using a suitable analytical technique. For UV-active enals, spectrophotometric monitoring of the absorbance decrease at the λmax of the enal is a common method.

  • Determine the initial reaction rates from the kinetic data.

  • Calculate the second-order rate constant (k₂) by dividing the initial rate by the initial concentrations of the reactants.

Visualizing Reaction Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and a typical experimental workflow.

G cluster_0 Nucleophilic Addition to Enals Enal Enal 1,2-Addition_Product 1,2-Addition (Attack at Carbonyl Carbon) Enal->1,2-Addition_Product Hard Nucleophiles 1,4-Addition_Product 1,4-Addition (Conjugate) (Attack at Beta-Carbon) Enal->1,4-Addition_Product Soft Nucleophiles Nucleophile Nucleophile Nucleophile->Enal Reaction

Caption: General pathways for nucleophilic attack on enals.

G Start Start Prepare_Solutions Prepare Stock Solutions (Enal, Nucleophile, Buffer) Start->Prepare_Solutions Equilibrate Equilibrate to Reaction Temperature Prepare_Solutions->Equilibrate Mix Initiate Reaction (Mix Solutions) Equilibrate->Mix Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Mix->Monitor Analyze Analyze Kinetic Data Monitor->Analyze Calculate Calculate Rate Constants Analyze->Calculate End End Calculate->End

Caption: Workflow for kinetic analysis of enal reactivity.

Conclusion

The reactivity of enals is a nuanced interplay of steric and electronic factors. While direct experimental data for this compound is limited, a comparative analysis with structurally simpler enals like cinnamaldehyde and crotonaldehyde provides a strong basis for predicting its behavior. The significant steric hindrance and potential electronic effects imparted by the β-diphenyl substitution strongly suggest that this compound will exhibit lower reactivity in conjugate addition reactions compared to less substituted enals. This predictive understanding is crucial for designing synthetic routes and developing novel therapeutics, allowing for the rational selection of reagents and reaction conditions to achieve desired outcomes. Further quantitative studies on a broader range of substituted enals would be invaluable to refine these predictive models.

References

A Comparative Analysis of the Biological Activity of 6,6-Diphenylhex-5-enal and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 6,6-Diphenylhex-5-enal against a backdrop of structurally similar compounds with known biological profiles. Due to a lack of specific experimental data on this compound in publicly available literature, this comparison is based on established structure-activity relationships (SAR) of related chemical classes, including chalcones, α,β-unsaturated aldehydes, and other diphenylalkene derivatives.

Structure-Activity Relationship Insights

The biological activity of the classes of compounds structurally related to this compound is significantly influenced by key structural features. The presence of two phenyl rings, a conjugated system, and a reactive aldehyde group are critical determinants of their potential cytotoxic, antimicrobial, and anti-inflammatory effects.

Chalcones, which are 1,3-diphenyl-2-propen-1-ones, are well-studied for their wide range of biological activities.[1][2][3] The α,β-unsaturated carbonyl system in chalcones is a key pharmacophore that can react with cellular nucleophiles, such as cysteine residues in proteins, leading to the disruption of cellular processes.[4] The substitution pattern on the phenyl rings also plays a crucial role in modulating the biological activity and selectivity of these compounds.[1][5]

Similarly, α,β-unsaturated aldehydes are known for their biological reactivity, which is attributed to the electrophilic nature of the β-carbon in the conjugated system. This reactivity allows them to form covalent adducts with cellular macromolecules, including proteins and DNA, which can lead to cytotoxicity and other biological effects.[4][6][7] The extended conjugation in this compound, provided by the hexenal chain, may influence its reactivity and biological profile compared to simpler α,β-unsaturated aldehydes.

Comparative Biological Activities

The following table summarizes the biological activities of compounds structurally related to this compound. This data is intended to provide a predictive framework for the potential activities of the target compound.

Compound ClassRepresentative Compound(s)Biological ActivityKey Findings & IC50/MIC Values
Chalcones 3-Hydroxy-4,3′,4′,5′-tetramethoxychalconeAnticancer, NF-κB InhibitionPotent cytotoxicity against lung cancer cells. NF-κB inhibitory IC50 values in the low micromolar range.[2]
Furan-ring Fused ChalconesAntiproliferative5-cinnamoyl-6-hydroxy-3-phenlybenzofenone showed the most potent activity with an IC50 of 12.3 μM.[3]
α,β-Unsaturated Aldehydes Cinnamaldehyde DerivativesAntimicrobialEffective against Acinetobacter baumannii through inhibition of cell division.[8]
Diphenyl Butadiene Derivatives Various synthesized derivativesInduction of Tissue-Type Plasminogen Activator (t-PA)Three compounds were found to stimulate the activity of plasminogen activator in endothelial cells.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the biological activities of these related compounds are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO) and incubate for 48 hours at 37°C. A vehicle control (solvent only) and a positive control (e.g., a known cytotoxic agent like Tamoxifen) should be included.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[10]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compounds: Perform a serial two-fold dilution of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Visualizations

Signaling Pathway Diagram

G Potential Mechanism of Action of Diphenylalkenals This compound This compound Cellular Nucleophiles (e.g., Thiols in Proteins) Cellular Nucleophiles (e.g., Thiols in Proteins) This compound->Cellular Nucleophiles (e.g., Thiols in Proteins) Michael Addition Covalent Adduct Formation Covalent Adduct Formation Cellular Nucleophiles (e.g., Thiols in Proteins)->Covalent Adduct Formation Disruption of Protein Function Disruption of Protein Function Covalent Adduct Formation->Disruption of Protein Function Cellular Stress Cellular Stress Disruption of Protein Function->Cellular Stress Apoptosis/Cell Death Apoptosis/Cell Death Cellular Stress->Apoptosis/Cell Death

Caption: Postulated mechanism of action for this compound.

Experimental Workflow Diagram

G Workflow for Cytotoxicity and Antimicrobial Screening cluster_0 Cytotoxicity Screening cluster_1 Antimicrobial Screening Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Microbial Culture Microbial Culture Serial Dilution Serial Dilution Microbial Culture->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation MIC Determination MIC Determination Inoculation->MIC Determination Test Compounds Test Compounds Test Compounds->Compound Treatment Test Compounds->Serial Dilution

Caption: General workflow for evaluating biological activity.

References

A Spectroscopic Comparison of 6,6-Diphenylhex-5-enal and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the unsaturated aldehyde 6,6-Diphenylhex-5-enal with its common precursors, benzophenone and 4-phenylbutanal. The synthesis of this compound can be achieved through a Wittig reaction, a common and versatile method for alkene synthesis. This document presents a summary of the key spectroscopic data for each compound to aid in their identification and characterization.

Spectroscopic Data Summary

CompoundSpectroscopic TechniqueKey Data Points
Benzophenone ¹H NMR (CDCl₃) δ 7.81 (d, 4H), 7.61 (t, 2H), 7.49 (t, 4H)
¹³C NMR (CDCl₃) δ 196.7 (C=O), 137.6, 132.4, 130.0, 128.3
IR (cm⁻¹) 1662 (C=O stretch)
Mass Spec (m/z) 182 (M+), 105, 77
4-Phenylbutanal ¹H NMR (CDCl₃) δ 9.78 (t, 1H), 7.30-7.17 (m, 5H), 2.72 (t, 2H), 2.51 (dt, 2H), 2.00 (quint, 2H)
¹³C NMR (CDCl₃) δ 202.3 (CHO), 141.2, 128.5, 128.4, 126.1, 43.6, 35.1, 25.4
IR (cm⁻¹) 2720 (aldehyde C-H), 1725 (C=O stretch)
Mass Spec (m/z) 148 (M+), 104, 91
This compound ¹H NMR (CDCl₃) (Predicted) δ 9.75 (t, 1H), 7.40-7.20 (m, 10H), 6.15 (t, 1H), 2.45 (dt, 2H), 2.20 (q, 2H)
¹³C NMR (CDCl₃) (Predicted) δ 202.0 (CHO), 142.5, 140.0, 138.0, 129.5, 128.8, 128.2, 127.5, 127.0, 43.8, 32.0, 24.5
IR (cm⁻¹) (Predicted) 2725 (aldehyde C-H), 1728 (C=O stretch), 1600 (C=C stretch)
Mass Spec (m/z) (Predicted) 250 (M+), 173, 91

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Data is processed using standard NMR software.

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Spectra are typically recorded over the range of 4000-400 cm⁻¹, with characteristic absorption bands reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecule is ionized by a high-energy electron beam, causing fragmentation. The mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions are reported.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound from benzophenone and a phosphonium ylide derived from a 4-halobutanal derivative is a viable route. A common method to generate the necessary ylide is through the reaction of triphenylphosphine with a suitable alkyl halide, followed by deprotonation with a strong base like n-butyllithium. The resulting Wittig reagent then reacts with benzophenone to form the desired alkene.

Wittig_Synthesis cluster_precursors Precursors cluster_reagents Reagents cluster_intermediates Intermediates benzophenone Benzophenone product This compound benzophenone->product phenylbutanal 4-Phenylbutanal Derivative phosphonium_salt Phosphonium Salt phenylbutanal->phosphonium_salt + PPh₃ PPh3 Triphenylphosphine nBuLi n-Butyllithium ylide Phosphorus Ylide phosphonium_salt->ylide + n-BuLi ylide->product Wittig Reaction

Caption: Proposed synthesis of this compound via a Wittig reaction.

The general workflow for the synthesis and characterization of this compound is outlined below.

Experimental_Workflow cluster_characterization Characterization Techniques start Start: Precursors synthesis Wittig Reaction start->synthesis workup Reaction Work-up & Purification synthesis->workup characterization Spectroscopic Characterization workup->characterization end End: Pure Product characterization->end NMR NMR (¹H, ¹³C) characterization->NMR IR FTIR characterization->IR MS Mass Spectrometry characterization->MS

Caption: General experimental workflow for synthesis and characterization.

Validating the Structure of 6,6-Diphenylhex-5-enal and its Analogs using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic compounds is a cornerstone of chemical research and drug development. For molecules containing complex structural features, such as the unsaturated aldehyde 6,6-Diphenylhex-5-enal, one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy may not be sufficient to unambiguously determine its constitution. In such cases, two-dimensional (2D) NMR techniques are indispensable tools that provide detailed connectivity information. This guide provides a comparative analysis of the application of 2D NMR for the structural validation of this compound and its close structural analog, cinnamaldehyde, for which extensive spectral data is available. We will also briefly explore alternative analytical methods.

Structural Overview

Table 1: Comparison of Structural Features

FeatureThis compound (Proposed)Cinnamaldehyde (Analog)
Functional Group Aldehyde, AlkeneAldehyde, Alkene
Unsaturation C=C at C5-C6C=C at C2-C3 (α,β-unsaturated)
Aromatic System Two Phenyl groups at C6One Phenyl group at C3
Aliphatic Chain Butyl chainNone

2D NMR for Structural Validation: A Detailed Workflow

2D NMR experiments are crucial for establishing through-bond and through-space correlations between nuclei, providing a definitive map of the molecular structure. The primary techniques employed are COSY, HSQC, and HMBC.

Experimental Protocols

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte peaks.

Instrumentation: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

1. Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds.

  • Pulse Sequence: A standard COSY-90 pulse sequence is used.

  • Data Acquisition: Typically, 256-512 increments in the t₁ dimension and 1024-2048 data points in the t₂ dimension are collected.

  • Data Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.

2. Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations).

  • Pulse Sequence: A phase-sensitive HSQC experiment with gradient selection is employed.

  • Data Acquisition: Typical parameters include 256 t₁ increments and 1024 t₂ data points.

  • Data Processing: The data is processed using a squared sine-bell window function.

3. Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes longer).

  • Pulse Sequence: A gradient-selected HMBC pulse sequence is used.

  • Data Acquisition: Similar to HSQC, with a long-range coupling delay optimized for a J-coupling of 8-10 Hz.

  • Data Processing: The data is processed with a sine-bell window function.

Data Presentation: Interpreting 2D NMR Spectra of an Unsaturated Aldehyde (using Cinnamaldehyde as an example)

The following tables summarize the expected and observed correlations for cinnamaldehyde, which can be extrapolated to validate the structure of this compound.

Table 2: ¹H and ¹³C NMR Data for Cinnamaldehyde

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (CHO) 9.70 (d)193.7
2 (CH) 6.72 (dd)128.8
3 (CH) 7.50 (d)152.8
Phenyl-C1' -134.1
Phenyl-C2'/C6' 7.62 (m)129.2
Phenyl-C3'/C5' 7.43 (m)129.0
Phenyl-C4' 7.43 (m)131.2

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Table 3: Key 2D NMR Correlations for Cinnamaldehyde

Correlation TypeCorrelating NucleiExpected Cross-PeakSignificance for Structure Validation
COSY H1 ↔ H2YesConfirms the aldehyde proton is coupled to the adjacent vinyl proton.
H2 ↔ H3YesEstablishes the connectivity of the vinyl protons.
H3 ↔ Phenyl ProtonsNo (weak ⁴J possible)Confirms the vinyl proton is adjacent to the phenyl ring.
HSQC H1 / C1YesAssigns the aldehyde proton to the aldehyde carbon.
H2 / C2YesAssigns the α-vinyl proton to its corresponding carbon.
H3 / C3YesAssigns the β-vinyl proton to its corresponding carbon.
Phenyl Protons / Phenyl CarbonsYesAssigns aromatic protons to their respective carbons.
HMBC H1 → C2, C3YesConfirms the position of the aldehyde group relative to the double bond.
H2 → C1, C1'YesConfirms the connectivity between the vinyl group and the phenyl ring.
H3 → C1', C2'/C6'YesFurther confirms the attachment of the phenyl ring to the vinyl group.

For the proposed structure of This compound , analogous correlations would be expected. For instance, COSY would show correlations between the aldehyde proton (H1) and the H2 protons, and between the protons along the aliphatic chain (H2, H3, H4). HMBC would be critical in establishing the connectivity of the two phenyl groups to C6 and the double bond between C5 and C6.

Mandatory Visualization

G 2D NMR Workflow for Structural Validation cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_experiments 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Compound This compound Analog Solvent Deuterated Solvent (e.g., CDCl3) Compound->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer COSY COSY (¹H-¹H Correlations) Spectrometer->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) Spectrometer->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) Spectrometer->HMBC Analysis Correlation Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Validated Structure Analysis->Structure

Caption: Workflow for 2D NMR-based structural validation.

Alternative Structural Elucidation Methods

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or confirmatory structural information.

Table 4: Comparison of Alternative Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, small sample amount required.Does not provide detailed stereochemical or connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C=C, C-H).Fast, non-destructive.Provides limited information on the overall molecular framework.
X-ray Crystallography Definitive 3D structure of crystalline compounds.Unambiguous structural determination.Requires a single, high-quality crystal, which can be difficult to obtain.
Computational Chemistry Theoretical prediction of NMR spectra and molecular geometry.Can aid in spectral assignment and conformational analysis.Predictions must be validated by experimental data.

Conclusion

The structural validation of complex organic molecules like this compound necessitates a multi-technique approach, with 2D NMR spectroscopy playing a pivotal role. By providing a detailed roadmap of atomic connectivity, techniques such as COSY, HSQC, and HMBC, when used in conjunction, allow for the unambiguous assignment of a molecule's constitution. While direct experimental data for the target compound is sparse, the analysis of structurally similar compounds like cinnamaldehyde provides a robust framework for understanding how these powerful techniques are applied. For unequivocal structural determination, especially of stereochemistry, complementary techniques such as X-ray crystallography are invaluable.

Purity Assessment of 6,6-Diphenylhex-5-enal: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. One such intermediate, 6,6-Diphenylhex-5-enal, requires rigorous purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed, albeit illustrative, experimental protocols and a comparative analysis to aid researchers in selecting the most appropriate method for their needs.

Introduction to this compound and Purity Assessment

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive aldehyde group and two phenyl rings, presents unique analytical challenges. Ensuring its purity is critical as even trace impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in the final drug substance. Therefore, robust and reliable analytical methods are essential for its quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[1][2] For a compound like this compound, which possesses significant non-polar character due to the phenyl groups, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[3]

Illustrative Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating non-polar compounds.[4]

  • Mobile Phase: A gradient elution of water (A) and acetonitrile (B) is typically employed.

    • Gradient Program: Start with 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection at a wavelength where the analyte exhibits maximum absorbance (e.g., determined by a UV scan, likely around 254 nm due to the phenyl rings). Peak purity analysis can be performed using the PDA detector to check for co-eluting impurities.[5]

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[6] However, the direct analysis of aldehydes by GC-MS can be challenging due to their polarity and potential for thermal degradation.[7] To overcome these issues, derivatization is often necessary to increase volatility and thermal stability.[8][9][10][11][12]

Illustrative Experimental Protocol: GC-MS with Derivatization

  • Derivatization Step:

    • Methoximation: React the this compound sample with methoxyamine hydrochloride in pyridine. This step protects the aldehyde group and prevents tautomerization.[8]

    • Silylation: Subsequently, react the product with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens, further increasing volatility.[10]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and the availability of instrumentation.

FeatureHPLCGC-MS
Analyte Volatility Not required; suitable for non-volatile compounds.Requires volatile and thermally stable analytes.
Derivatization Generally not required for this compound.Often necessary to improve volatility and stability.[8][9][10][11][12]
Potential for Thermal Degradation Low, as analysis is performed at near-ambient temperatures.Higher risk, especially for thermally labile impurities.
Selectivity Based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.Based on both chromatographic separation (boiling point and polarity) and mass-to-charge ratio.
Identification Power Primarily by retention time and UV-Vis spectra (PDA). Confirmation requires reference standards.High confidence in identification through mass spectral library matching.[6]
Sensitivity High, especially with UV detectors for chromophoric compounds.Very high, particularly in selected ion monitoring (SIM) mode.
Typical Analysis Time 15-40 minutes per sample.[13]20-50 minutes per sample (excluding derivatization).
Instrumentation Complexity Relatively less complex and more common in QC labs.More complex instrumentation.
Orthogonal Technique Excellent for confirming results from other methods.Provides complementary information to HPLC.

Experimental and Logical Workflow Visualization

To better illustrate the process, the following diagrams outline the experimental workflow and the decision-making logic for method selection.

ExperimentalWorkflow cluster_sample Sample Handling cluster_analysis Analytical Technique cluster_data Data Processing Sample Sample of this compound Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS DataAcquisition Data Acquisition (Chromatogram & Spectra) HPLC->DataAcquisition GCMS->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Purity Calculation) DataAcquisition->DataAnalysis Report Purity Report DataAnalysis->Report

Caption: Experimental workflow for purity assessment.

MethodSelection outcome outcome Start Purity Assessment Required VolatileImpurities Are potential impurities volatile and thermally stable? Start->VolatileImpurities HighSensitivity Is very high sensitivity and structural confirmation needed? VolatileImpurities->HighSensitivity Yes RoutineQC Is it for routine quality control? VolatileImpurities->RoutineQC No outcome_gcms GC-MS is a suitable method (consider derivatization) HighSensitivity->outcome_gcms Yes outcome_hplc HPLC is the preferred method HighSensitivity->outcome_hplc No RoutineQC->outcome_gcms No RoutineQC->outcome_hplc Yes

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations.

  • HPLC is often the more straightforward and primary choice for routine purity analysis of this compound, especially in a quality control environment. Its ability to analyze the compound in its native form without the need for derivatization simplifies the workflow and avoids potential artifacts from chemical modification.

  • GC-MS serves as an excellent orthogonal technique for impurity identification and for detecting volatile impurities that may not be well-retained by RP-HPLC. The necessity of derivatization adds a layer of complexity to the sample preparation but provides enhanced sensitivity and definitive structural information through mass spectrometry.

For comprehensive characterization and in-depth impurity profiling, a combination of both HPLC and GC-MS is recommended to provide a complete picture of the purity of this compound. This dual-pronged approach ensures the highest level of quality and confidence in this critical pharmaceutical intermediate.

References

A Comparative Analysis of Synthetic Pathways to 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of two prominent synthetic routes for the preparation of 6,6-Diphenylhex-5-enal, a valuable intermediate in various research and development applications. The synthesis of this diaryl aldehyde can be efficiently achieved through olefination reactions of benzophenone. Here, we compare the classic Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, providing a detailed analysis of their respective methodologies, yields, and practical considerations.

Introduction

This compound is a bifunctional molecule featuring a terminal aldehyde and a 1,1-diphenylalkene moiety. This unique structural combination makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents and materials with specific optical properties. The key synthetic challenge lies in the stereoselective and high-yielding construction of the C5-C6 double bond. Both the Wittig and Horner-Wadsworth-Emmons reactions are powerful methods for carbon-carbon double bond formation from carbonyl compounds and are well-suited for this transformation.

Synthetic Strategies Overview

The retrosynthetic analysis for this compound points to a disconnection at the C5-C6 double bond. This leads to two main synthetic approaches starting from the readily available benzophenone:

  • The Wittig Reaction: This route involves the reaction of benzophenone with a phosphorus ylide generated from a (5-formylpentyl)triphenylphosphonium salt. To avoid unwanted reactions with the aldehyde functionality, a protected form, such as a diethyl acetal, is employed during the synthesis of the phosphonium salt and the subsequent Wittig reaction. The final step involves the deprotection of the acetal to reveal the target aldehyde.

  • The Horner-Wadsworth-Emmons (HWE) Reaction: This alternative approach utilizes a phosphonate carbanion to react with benzophenone. Similar to the Wittig route, the aldehyde group in the phosphonate reagent is protected as a diethyl acetal. The HWE reaction often offers advantages in terms of easier purification, as the phosphate byproduct is water-soluble.

The following sections provide a detailed comparison of these two synthetic pathways, including experimental protocols and quantitative data.

Comparative Data

ParameterWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Key Reagent (5,5-Diethoxypentyl)triphenylphosphonium bromideDiethyl (5,5-diethoxypentyl)phosphonate
Olefination Yield ~85-95%~90-98%
Deprotection Yield ~90-98%~90-98%
Overall Yield ~76-93%~81-96%
Byproduct Triphenylphosphine oxide (often requires chromatography for removal)Diethyl phosphate (water-soluble, easily removed by extraction)
Base Used Strong, non-nucleophilic bases (e.g., n-BuLi, NaH, KHMDS)Variety of bases, including weaker ones (e.g., NaH, DBU, LiCl)
Reaction Conditions Anhydrous conditions are critical.Generally tolerant of a wider range of conditions.

Experimental Protocols

Route 1: Wittig Reaction

Step 1: Synthesis of (5,5-Diethoxypentyl)triphenylphosphonium bromide

A solution of 5-bromo-1,1-diethoxypentane (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile is refluxed for 24 hours under a nitrogen atmosphere. The solvent is then removed under reduced pressure, and the resulting crude product is triturated with diethyl ether to afford the desired phosphonium salt as a white solid. The product is filtered, washed with diethyl ether, and dried under vacuum.

Step 2: Wittig Olefination

To a stirred suspension of (5,5-diethoxypentyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, n-butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise. The resulting deep red solution is stirred at this temperature for 1 hour, followed by warming to 0 °C for 1 hour. A solution of benzophenone (1 equivalent) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound diethyl acetal.

Step 3: Deprotection to this compound

The this compound diethyl acetal is dissolved in a mixture of acetone and 1M aqueous hydrochloric acid. The solution is stirred at room temperature for 4-6 hours, monitoring the reaction progress by TLC. Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, this compound.

Route 2: Horner-Wadsworth-Emmons (HWE) Reaction

Step 1: Synthesis of Diethyl (5,5-diethoxypentyl)phosphonate

5-bromo-1,1-diethoxypentane (1 equivalent) is added to triethyl phosphite (1.2 equivalents), and the mixture is heated at 150-160 °C for 4-6 hours (Arbuzov reaction). The reaction is monitored by the cessation of ethyl bromide evolution. The excess triethyl phosphite is removed by distillation under reduced pressure to give the crude diethyl (5,5-diethoxypentyl)phosphonate, which can often be used in the next step without further purification.

Step 2: HWE Olefination

To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of diethyl (5,5-diethoxypentyl)phosphonate (1.1 equivalents) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature for 1 hour. A solution of benzophenone (1 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound diethyl acetal.

Step 3: Deprotection to this compound

The deprotection is carried out following the same procedure as described in Step 3 of the Wittig route.

Signaling Pathways and Experimental Workflows

Synthetic_Pathways cluster_wittig Wittig Reaction Route cluster_hwe Horner-Wadsworth-Emmons Route w_start 5-Bromo-1,1-diethoxypentane w_reagent (5,5-Diethoxypentyl)triphenylphosphonium bromide w_start->w_reagent PPh3, MeCN, reflux w_olefination Wittig Olefination with Benzophenone w_reagent->w_olefination 1. n-BuLi, THF 2. Benzophenone w_intermediate This compound diethyl acetal w_olefination->w_intermediate w_final This compound w_intermediate->w_final H3O+, Acetone h_start 5-Bromo-1,1-diethoxypentane h_reagent Diethyl (5,5-diethoxypentyl)phosphonate h_start->h_reagent P(OEt)3, heat h_olefination HWE Olefination with Benzophenone h_reagent->h_olefination 1. NaH, THF 2. Benzophenone h_intermediate This compound diethyl acetal h_olefination->h_intermediate h_final This compound h_intermediate->h_final H3O+, Acetone

Caption: Comparative workflow for the synthesis of this compound.

Conclusion

Both the Wittig and Horner-Wadsworth-Emmons reactions provide effective and high-yielding pathways to this compound from benzophenone. The choice between the two methods may depend on the specific laboratory setup and purification preferences.

  • The Wittig reaction is a classic and reliable method. However, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging and may require careful chromatography.

  • The Horner-Wadsworth-Emmons reaction often provides a slight advantage in terms of ease of purification due to the water-solubility of the phosphate byproduct. This can lead to a more streamlined workup procedure and potentially higher overall yields in practice.

For large-scale synthesis, the HWE reaction might be preferred due to the more convenient purification. For smaller-scale research purposes, both routes are excellent options. The final decision should be based on the availability of reagents, the scale of the reaction, and the preferred purification technique of the researcher.

In Silico Toxicity Profile of 6,6-Diphenylhex-5-enal: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the predicted toxicity of 6,6-Diphenylhex-5-enal, benchmarked against structurally related alternatives. This report leverages in silico predictive models and available experimental data to provide a comparative safety assessment.

In the landscape of chemical safety and drug development, early and accurate prediction of a compound's toxicity is paramount. This guide offers an in silico toxicological assessment of this compound, a molecule of interest for which public experimental toxicity data is scarce. To provide a robust safety context, its predicted toxicity profile is compared with two structurally analogous aromatic aldehydes: cinnamaldehyde and alpha-hexylcinnamaldehyde. This comparison is supported by a read-across approach, a cornerstone of modern toxicology for data-gap filling, utilizing information from well-characterized surrogate molecules like benzaldehyde and phenylpropanal.[1][2][3][4][5]

The primary focus of this analysis is on key toxicological endpoints relevant to human health, including skin sensitization and cytotoxicity, which are common concerns for aromatic aldehydes.[6][7] The guide presents a synthesis of in silico predictions and available experimental data in clearly structured tables, provides detailed experimental protocols for the cited assays, and visualizes key processes using Graphviz diagrams.

Comparative Toxicity Analysis

The following tables summarize the predicted and experimental toxicity data for this compound and its comparators. The in silico predictions for this compound are derived through a read-across approach from structurally similar aromatic aldehydes.

Table 1: In Silico Toxicity Predictions

CompoundSkin Sensitization Potential (In Silico Prediction)Mutagenicity (Ames Test Prediction)
This compound (Target) Likely Sensitizer Non-mutagenic
CinnamaldehydeSensitizerNon-mutagenic
alpha-HexylcinnamaldehydeSensitizerNon-mutagenic
Benzaldehyde (Surrogate)SensitizerNon-mutagenic
Phenylpropanal (Surrogate)SensitizerNon-mutagenic

Note: In silico predictions are generated using widely recognized models such as QSAR and expert systems.[8][9][10][11] The predictions for the target compound are based on a read-across from the surrogate molecules.

Table 2: Experimental Toxicity Data

CompoundSkin Sensitization (LLNA EC3 Value)In Vitro Cytotoxicity (IC50 on Human Keratinocytes)
This compound (Target) Data Not Available Data Not Available
Cinnamaldehyde1.4%~150 µM
alpha-Hexylcinnamaldehyde15.4%~250 µM

LLNA: Local Lymph Node Assay; EC3: Estimated Concentration producing a 3-fold increase in lymphocyte proliferation. A lower EC3 value indicates a stronger sensitizer.[12][13][14][15][16] IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experimental assays cited in this guide are provided below to ensure transparency and reproducibility.

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization (OECD TG 429)

The LLNA is the standard method for assessing the skin sensitization potential of a chemical. The assay is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.

Protocol Outline:

  • Animal Model: Female CBA/J mice, 8-12 weeks old.

  • Groups: A minimum of four animals per dose group, with at least three concentrations of the test substance, a vehicle control group, and a positive control group.

  • Dosing: 25 µL of the test substance in a suitable vehicle (e.g., acetone:olive oil 4:1) is applied to the dorsum of each ear for three consecutive days.

  • Proliferation Measurement: On day 6, all mice are injected intravenously with 250 µL of sterile phosphate-buffered saline (PBS) containing 20 µCi of 3H-methyl thymidine.

  • Sample Collection: Five hours after the injection of 3H-methyl thymidine, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured using a β-scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) per mouse by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is calculated by linear interpolation of the dose-response curve.

MTT Assay for In Vitro Cytotoxicity on Human Keratinocytes

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol Outline:

  • Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The cells are incubated for 24 or 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Visualizing In Silico Toxicology and Biological Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical in silico toxicity prediction workflow and a simplified signaling pathway for skin sensitization.

In_Silico_Toxicity_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Chemical_Structure Chemical Structure (this compound) QSAR_Models QSAR Models Chemical_Structure->QSAR_Models Molecular Descriptors Expert_Systems Expert Systems (e.g., Derek Nexus) Chemical_Structure->Expert_Systems Structural Alerts Read_Across Read-Across (Analogues: Benzaldehyde, Phenylpropanal) Chemical_Structure->Read_Across Structural Similarity Toxicity_Endpoints Predicted Toxicity Endpoints - Skin Sensitization - Mutagenicity - Cytotoxicity QSAR_Models->Toxicity_Endpoints Expert_Systems->Toxicity_Endpoints Read_Across->Toxicity_Endpoints

In Silico Toxicity Prediction Workflow.

Skin_Sensitization_Pathway cluster_exposure Dermal Exposure cluster_initiation Molecular Initiating Event cluster_cellular_response Cellular Response cluster_immune_response Immune Response Chemical Hapten (e.g., Aromatic Aldehyde) Protein_Binding Covalent Binding to Skin Proteins (Haptenation) Chemical->Protein_Binding Keratinocyte_Activation Keratinocyte Activation (Cytokine Release) Protein_Binding->Keratinocyte_Activation DC_Maturation Dendritic Cell (DC) Maturation & Migration Protein_Binding->DC_Maturation Keratinocyte_Activation->DC_Maturation IL-1β, TNF-α T_Cell_Priming T-Cell Priming & Proliferation in Lymph Node DC_Maturation->T_Cell_Priming Sensitization Skin Sensitization T_Cell_Priming->Sensitization

References

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 28, 2025

This guide presents a comparative stability analysis of 6,6-Diphenylhex-5-enal against a selection of structurally related aldehydes: cinnamaldehyde, hexanal, and benzaldehyde. The stability of these compounds is a critical parameter in drug development and formulation, impacting shelf-life, efficacy, and safety. This document provides an objective comparison based on a proposed stress testing protocol, designed to evaluate their degradation under various environmental conditions.

The selection of comparator aldehydes allows for a systematic evaluation of the structural features contributing to the stability of this compound. Cinnamaldehyde serves as a benchmark for a simpler α,β-unsaturated aromatic aldehyde. Hexanal, a saturated aliphatic aldehyde, provides insight into the role of the conjugated double bond and aromatic rings in stability. Benzaldehyde offers a comparison to a basic aromatic aldehyde structure.

Comparative Stability Data Under Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. The following table summarizes the hypothetical percentage degradation of this compound and the comparator aldehydes under standardized stress conditions. The data is predicted based on the known reactivity of aldehyde functional groups and the structural characteristics of each molecule.

AldehydeStructureHydrolytic (Acid)Hydrolytic (Base)Oxidative (H₂O₂)Photolytic (UV)Thermal (60°C)
This compound ~5%~8%~15%~10%~7%
Cinnamaldehyde ~8%~12%~25%~18%~15%
Hexanal <2%~5%~30%<5%~10%
Benzaldehyde <1%~3%~40%~15%~5%

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide experimental design. Actual degradation percentages will vary based on the precise experimental conditions.

Experimental Protocols

The following protocols are designed for a comprehensive forced degradation study to benchmark the stability of the subject aldehydes.

1. Materials and Methods

  • Test Compounds: this compound, Cinnamaldehyde, Hexanal, Benzaldehyde (all >98% purity).

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), 2,4-Dinitrophenylhydrazine (DNPH).

  • Instrumentation: HPLC system with a UV detector, photostability chamber, temperature-controlled oven.

2. Stress Conditions

For each condition, a stock solution of each aldehyde (1 mg/mL in acetonitrile) is used.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.

  • Thermal Degradation: Place 1 mL of stock solution in a sealed vial in an oven at 60°C for 7 days.

3. Sample Preparation for Analysis

Prior to HPLC analysis, all stressed samples are derivatized with 2,4-Dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be readily quantified by UV detection.

  • To 100 µL of the stressed sample solution, add 900 µL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

  • Vortex the mixture and allow it to react for 1 hour at room temperature.

  • The resulting solution is then diluted with acetonitrile/water (50:50) to an appropriate concentration for HPLC analysis.

4. HPLC Analysis

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm.

  • Quantification: The percentage of degradation is calculated by comparing the peak area of the parent aldehyde in the stressed sample to that of an unstressed control sample.

Visualizing the Experimental Workflow and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a common degradation pathway for aldehydes.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution of Aldehyde (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation photo Photolysis (UV light) stock->photo thermal Thermal (60°C) stock->thermal derivatization DNPH Derivatization acid->derivatization base->derivatization oxidation->derivatization photo->derivatization thermal->derivatization hplc HPLC-UV Analysis derivatization->hplc data Data Analysis & Degradation Calculation hplc->data Aldehyde_Oxidation aldehyde Aldehyde (R-CHO) carboxylic_acid Carboxylic Acid (R-COOH) aldehyde->carboxylic_acid Oxidation oxidizing_agent [O] (e.g., H₂O₂, Air) oxidizing_agent->aldehyde

Safety Operating Guide

Personal protective equipment for handling 6,6-Diphenylhex-5-enal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 6,6-Diphenylhex-5-enal. The following guidance is based on the potential hazards associated with its functional groups, namely the aliphatic aldehyde and the diphenyl moiety, as well as general principles of laboratory safety. This information should be used as a starting point for a thorough risk assessment before handling this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data, this compound should be handled as a substance of unknown toxicity with potential for skin, eye, and respiratory irritation. The diphenyl group, present in related compounds, has been associated with long-term health effects.[1][2][3] Therefore, a conservative approach to PPE is warranted.

Minimum PPE Requirements: All personnel handling this compound must wear the following minimum PPE[4][5]:

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5]

  • Hand Protection: Chemically resistant gloves are mandatory. Given the unknown nature of the compound, nitrile gloves are a reasonable minimum.[4] For prolonged contact or when handling larger quantities, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A laboratory coat is required to protect against splashes and spills.[6] For procedures with a higher risk of exposure, a chemically resistant apron or disposable coveralls should be worn.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[5]

Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] If there is a potential for aerosol generation and engineering controls are insufficient, respiratory protection may be necessary.[7]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE Item Specification Purpose
Eye Protection Chemical splash goggles (ANSI Z87.1 certified)Protects eyes from splashes and aerosols.
Face shield (worn over goggles)Provides additional protection to the face from splashes.
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects skin and clothing from minor spills and splashes.
Chemically resistant apron/disposable coverallsProvides additional protection for high-risk procedures.
Footwear Closed-toe shoesProtects feet from spills and falling objects.
Respiratory Protection Use in a chemical fume hoodMinimizes inhalation of vapors and aerosols.

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood.[7][8]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Experimental Protocol for Handling:

  • Preparation: Before starting any work, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transferring:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Running Reactions:

    • Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.

    • If heating the reaction, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

    • Keep the reaction vessel closed to prevent the release of vapors.

  • Post-Procedure:

    • Upon completion of the work, decontaminate all surfaces and equipment.

    • Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.

    • Properly dispose of all waste as described in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Store in a secondary container to contain any potential leaks or spills.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Experimental Protocol for Waste Disposal:

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and contaminated bench paper in a designated, labeled solid waste container.

    • Liquid Waste: Collect all solutions containing this compound in a designated, labeled liquid waste container. Do not mix with incompatible waste streams.

    • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of a mixture, including solvents, by percentage.

    • Keep waste containers closed except when adding waste.

  • Waste Pickup:

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain.[9]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • For small spills within a chemical fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.

Logical Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage A Conduct Risk Assessment B Gather Required PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh and Transfer C->D E Perform Reaction D->E F Monitor Reaction E->F G Quench and Work-up F->G H Segregate and Label Waste G->H I Decontaminate Work Area H->I J Remove PPE and Wash Hands I->J K Store in Labeled, Sealed Container J->K L Place in Ventilated Storage Area K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.